Brimonidine
説明
Historical Trajectory and Evolution in Pharmacological Research
Brimonidine, an alpha-adrenergic agonist and 2-imidazoline derivative, was first introduced in 1996 drugbank.comnih.gov. Its initial research and development focused on its ability to lower intraocular pressure (IOP), making it a key agent in the management of conditions like open-angle glaucoma and ocular hypertension nih.govdroracle.aiwikipedia.org. Early clinical trials assessed the efficacy of this compound tartrate 0.2% compared to other treatments like timolol (B1209231) maleate (B1232345) 0.5%, demonstrating comparable sustained IOP lowering efficacy nih.govresearchgate.net.
The research into this compound has evolved beyond its ocular hypotensive effects. Studies have explored its vasoconstrictive properties, particularly in the context of reducing facial erythema associated with rosacea drugbank.comdroracle.aiwikipedia.orgtandfonline.com. Research has also investigated its potential anti-inflammatory properties in various models drugbank.com.
Furthermore, a significant area of evolving research has been the investigation of this compound's potential neuroprotective activities nih.govresearchgate.netfrontiersin.orgnih.govtandfonline.com. While initially supported by compelling animal studies in models of cerebral ischemia and optic nerve injury, clinical verification in humans is an ongoing area of research drugbank.comnih.govresearchgate.netfrontiersin.orgnih.govnih.gov. Studies continue to explore the mechanisms behind this potential neuroprotection, including effects on extracellular glutamate (B1630785) and modulation of brain-derived neurotrophic factor (BDNF) frontiersin.orgnih.govmdpi.com.
Contemporary Academic Significance and Research Priorities
Contemporary academic research on this compound continues to build upon its established uses while exploring new therapeutic avenues. A key area of focus remains its role in glaucoma management, with ongoing studies evaluating its long-term efficacy and safety profile, both as monotherapy and in fixed-dose combinations with other agents like timolol and brinzolamide (B135381) nih.govdrugbank.comwikipedia.org. Research comparing this compound to other classes of ocular hypotensive agents, such as latanoprost (B1674536) and dorzolamide (B1670892), contributes to understanding its place in clinical practice nih.gov.
A significant research priority is the further investigation and clinical validation of this compound's neuroprotective effects frontiersin.orgnih.gov. Despite promising results in preclinical models demonstrating protection of retinal ganglion cells (RGCs) and potential mechanisms involving BDNF modulation and anti-inflammatory effects, rigorous large-scale double-blind randomized clinical trials are needed to provide conclusive evidence in humans frontiersin.orgnih.govplos.org.
Research also continues into optimizing this compound formulations and delivery methods to potentially enhance efficacy and reduce side effects. Studies on novel formulations like soluble ophthalmic films aim to improve drug release profiles and potentially overcome limitations of traditional eye drops researchgate.net.
The vasoconstrictive properties of this compound are also still being explored, particularly in lower concentrations, for applications such as reducing ocular redness tandfonline.com. Research in this area focuses on dose-dependent effects and the potential for reduced systemic impact tandfonline.com.
Classification within Alpha-2 Adrenergic Receptor Agonists
This compound is classified as a selective alpha-2 adrenergic receptor agonist nih.govdroracle.aiwikipedia.orgkegg.jp. It is considered a third-generation alpha-2 adrenergic receptor agonist, displaying preferential binding at alpha-2 adrenoceptors over alpha-1 receptors drugbank.comnih.govdrugbank.com. This selectivity is a key pharmacological characteristic that differentiates it from less selective alpha-adrenergic agonists like clonidine (B47849) and apraclonidine (B1662514) drugbank.comnih.govdrugbank.com.
The mechanism of action of this compound primarily involves the activation of alpha-2 adrenergic receptors. In the eye, this activation leads to a reduction in aqueous humor production and an increase in uveoscleral outflow, resulting in lowered intraocular pressure drugbank.comnih.govdroracle.aipatsnap.com. This dual mechanism contributes to its effectiveness in treating glaucoma and ocular hypertension drugbank.comnih.govpatsnap.com. At the cellular level, activation of alpha-2 receptors by this compound is proposed to inhibit adenylyl cyclase, leading to decreased cyclic AMP levels and reduced norepinephrine (B1679862) release drugbank.comnih.govpatsnap.com.
The high selectivity of this compound for alpha-2 receptors (reported to be 1000-fold or even 1780-fold more selective for α2 than α1) is considered to offer therapeutic advantages, potentially reducing the risk of alpha-1 mediated effects such as vasoconstriction in some tissues or mydriasis nih.govtandfonline.commdpi.comresearchgate.net. However, it's noted that despite high alpha-2 specificity, this compound may still produce some alpha-1 adrenoceptor-mediated ocular effects, such as conjunctival vasoconstriction drugbank.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLJNLCSTIOKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70359-46-5 (tartrate[1:1]) | |
| Record name | Brimonidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045221 | |
| Record name | Brimonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Brimonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4), 1.54e-01 g/L | |
| Record name | SID855898 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Brimonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00484 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brimonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59803-98-4 | |
| Record name | Brimonidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59803-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brimonidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brimonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00484 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 59803-98-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Brimonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Quinoxalinamine, 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRIMONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GNX3HHTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Brimonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207.5 °C | |
| Record name | Brimonidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00484 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brimonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Pharmacology and Receptor Selectivity Studies
Alpha-2 Adrenergic Receptor Subtype Selectivity and Binding Kinetics
Brimonidine demonstrates significant selectivity for alpha-2 adrenergic receptors compared to alpha-1 adrenergic receptors, with reported selectivity ratios up to 1780-fold. nih.govtandfonline.comresearchgate.netvalleyinternational.net This selectivity is a key aspect of its pharmacological action, minimizing undesirable effects mediated by alpha-1 receptor activation, such as vasoconstriction in certain microvessels. nih.gov this compound acts as an agonist at the three alpha-2 adrenergic receptor subtypes: alpha-2A, alpha-2B, and alpha-2C. arvojournals.orgdrugbank.com Studies have characterized the binding affinities and functional potencies of this compound at these subtypes.
Research indicates that this compound is a potent vasoconstrictor in porcine ciliary arteries, with an EC50 of 2.11 nM. nih.gov Studies using selective antagonists suggest the presence of functional alpha-2A adrenoceptors in these arteries, with a good correlation between functional antagonist potencies (pKB) and ligand-binding affinities (pKi) for the alpha-2A subtype in porcine eye tissue. nih.gov
Data on binding affinities (Ki) and functional potencies (EC50) for this compound at alpha-2 adrenergic receptor subtypes have been reported in various studies. For instance, agonist activity at alpha-2 adrenoceptors in human cortical membrane and human brain adrenergic alpha-2 receptors has been assessed using [35S]GTPgammaS binding assays, yielding EC50 values in the nanomolar range. bindingdb.org Binding affinity annotations for the alpha-2A adrenergic receptor bound to this compound have shown Ki values ranging from 1.4 to 478.63 nM and EC50 values from 0.62 to 4.1 nM from various assays. rcsb.org
Table 1: Selected Binding Affinity and Functional Potency Data for this compound
| Target Receptor Subtype | Assay Type | Metric | Value (nM) | Source |
| Alpha-2 Adrenoceptor | [35S]GTPgammaS binding | EC50 | 11400 | bindingdb.org |
| Alpha-2 Adrenoceptor | [35S]GTPgammaS binding | EC50 | 11400 | bindingdb.org |
| Alpha-2A Adrenergic Receptor | Various Assays | Ki | 1.4 - 478.63 | rcsb.org |
| Alpha-2A Adrenergic Receptor | Various Assays | EC50 | 0.62 - 4.1 | rcsb.org |
| Alpha-2A Adrenoreceptor | Functional Assay | EC50 | 0.45 | selleckchem.com |
| Alpha-2 Adrenoceptor | Vasoconstriction (porcine) | EC50 | 2.11 | nih.gov |
Note: Values may vary depending on the specific assay conditions and source.
Comparative Receptor Binding Profiles with Related Agonists
This compound exhibits a higher selectivity for alpha-2 adrenergic receptors compared to other related agonists like clonidine (B47849) and apraclonidine (B1662514). researchgate.netdrugbank.com this compound is reported to be up to 12-fold more alpha-2 selective than clonidine and up to 32-fold more alpha-2 selective than apraclonidine. researchgate.net Another source indicates that this compound is 20 to 30 times more alpha-2 selective than apraclonidine. mdpi.com This increased selectivity is considered a third-generation characteristic, offering potential therapeutic advantages. nih.govdrugbank.com
Apraclonidine is described as a relatively nonselective alpha-2 adrenergic agonist that also stimulates alpha-1 receptors to a lesser extent. arvojournals.orgnih.gov Clonidine is also an alpha-2 adrenoceptor agonist. guidetopharmacology.orgwikipedia.org The differential selectivity profiles among these agonists contribute to their varying efficacy and side effect profiles. thieme-connect.de
Table 2: Comparative Alpha-2 vs Alpha-1 Selectivity
| Compound | Relative Alpha-2 vs Alpha-1 Selectivity | Source |
| This compound | Up to 1780-fold | nih.govtandfonline.comresearchgate.net |
| Clonidine | At least 10 times less than this compound | thieme-connect.de |
| Apraclonidine | Up to 32-fold less than this compound | researchgate.nettg.org.au |
Note: Selectivity values can vary between studies.
Correlation Between Receptor Selectivity and Clinical Efficacy
The high selectivity of this compound for alpha-2 adrenergic receptors is linked to its clinical efficacy in lowering intraocular pressure (IOP) while minimizing certain alpha-1 mediated side effects. nih.gov The preferential binding to alpha-2 receptors contributes to the desired ocular hypotensive effect. nih.govdrugbank.com The increased selectivity of this compound over older alpha-2 agonists like clonidine and apraclonidine is associated with a more favorable side effect profile and less tachyphylaxis, making it suitable for chronic glaucoma treatment. drugbank.comthieme-connect.detg.org.au While this compound is highly selective for alpha-2 receptors, it can still produce some alpha-1 adrenoceptor-mediated ocular effects, such as conjunctival vasoconstriction. drugbank.com
Ocular Hypotensive Mechanisms
This compound lowers intraocular pressure through a dual mechanism of action: reducing aqueous humor production and increasing uveoscleral outflow. nih.govtandfonline.comresearchgate.netvalleyinternational.netdrugbank.comtandfonline.comnih.govhres.cahres.camdpi.comaapharma.ca This dual effect contributes to its efficacy in managing conditions like open-angle glaucoma and ocular hypertension. nih.govtandfonline.comdrugbank.com
Modulation of Aqueous Humor Dynamics
The ocular hypotensive effect of this compound is primarily mediated by its influence on the dynamics of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye. nih.govresearchgate.netnih.govarvojournals.orgwikipedia.orgwikipedia.org
Research on Aqueous Humor Production Suppression
A significant component of this compound's IOP-lowering effect is the suppression of aqueous humor production. nih.govresearchgate.netvalleyinternational.netdrugbank.comhres.camdpi.comaapharma.canih.govarvojournals.orgwikipedia.orgwikipedia.org This is believed to occur through the activation of alpha-2 receptors in the ciliary body, which leads to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) synthesis. mdpi.com The inhibition of cAMP synthesis is thought to decrease the activity of the sodium-potassium pump, thereby reducing fluid secretion by the ciliary epithelium. Studies in both animals and humans have demonstrated this reduction in aqueous flow. nih.govhres.cahres.caaapharma.ca For example, in a study involving volunteers with ocular hypertension, this compound significantly reduced aqueous flow by 20% compared to baseline. nih.gov Animal studies in rabbits and monkeys have also shown that the predominant mechanism of action is the suppression of aqueous humor production. hres.caaapharma.ca
Investigation of Uveoscleral Outflow Enhancement
In addition to suppressing aqueous humor production, this compound also enhances uveoscleral outflow, particularly with prolonged use. nih.govresearchgate.netvalleyinternational.netdrugbank.comhres.camdpi.comaapharma.canih.govarvojournals.orgwikipedia.orgwikipedia.org The uveoscleral pathway is an alternative route for aqueous humor drainage, where fluid flows through the ciliary muscle and suprachoroidal space into the sclera. While the exact mechanism by which this compound increases uveoscleral outflow is not fully elucidated, it may involve relaxation of the ciliary muscle. nih.gov Studies in humans have shown an increase in uveoscleral outflow following this compound treatment. nih.govhres.ca Animal studies in rabbits have also indicated enhancement of uveoscleral outflow as a secondary mechanism. hres.caaapharma.ca However, some studies have not found a change in uveoscleral drainage with this compound, and the role of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) in this process does not appear to be significant based on current research. arvojournals.org
Table 3: Effects of this compound on Aqueous Humor Dynamics in Humans
| Parameter | Change from Baseline (Mean ± SE) | P-value | Source |
| Intraocular Pressure | -4.7 ± 0.7 mmHg | < 0.001 | nih.gov |
| Aqueous Flow | -20% | 0.002 | nih.gov |
| Uveoscleral Outflow | Increased | 0.04 | nih.gov |
| Outflow Facility | No significant difference | nih.gov | |
| Episcleral Venous Pressure | No significant difference | nih.gov |
Data from a study in volunteers with ocular hypertension after 1 week of twice-daily dosing. nih.gov
Analysis of Episcleral Venous Pressure Effects
Research has investigated the effects of this compound on episcleral venous pressure (EVP). In studies involving ocular hypertensive patients, this compound treatment for several weeks did not show a significant difference in episcleral venous pressure. nih.govnih.gov However, experimental studies in anesthetized rabbits indicated that topical this compound decreased EVP. arvojournals.org Similarly, studies in mice demonstrated that this compound significantly lowered EVP at 30 minutes after administration, coinciding with the peak IOP reduction observed in this species. arvojournals.org This suggests a potential additional mechanism for IOP reduction via the conventional outflow pathway in certain models. arvojournals.org
Cutaneous Vasoconstrictive Mechanisms in Dermatological Applications
In dermatological applications, topical this compound is utilized for its vasoconstrictive properties, particularly in the management of facial erythema associated with conditions like rosacea. mims.comdrugbank.comnih.govekb.egekb.egdroracle.aidovepress.com
This compound reduces erythema through direct vasoconstriction of small arteries and veins in the skin. mims.comdrugbank.comekb.eg This potent vasoconstrictive activity is mediated by its selective action on alpha-2 adrenoceptors located on smooth muscle in the peripheral vasculature. drugbank.comnih.govdovepress.com Studies using ex vivo human skin models have shown this compound to be a potent vasoconstrictor of subcutaneous vessels with a diameter less than 200 µm. drugbank.comresearchgate.net In vivo studies using dynamic optical coherence tomography (OCT) have visualized the micro-morphological changes in skin vessels induced by topical this compound, showing a marked reduction in the abundance and diameter of blood vessels. d-nb.info The potency and efficacy of this compound were found to decrease as the vessel diameter increased in ex vivo studies. d-nb.info
This compound's vasoconstrictive effect in the skin is primarily attributed to its selective binding and activation of alpha-2 adrenergic receptors on vascular smooth muscle. mims.comnih.govdovepress.comresearchgate.netnih.gov This selective binding leads to transient local vasoconstriction. nih.govdovepress.com While this compound is highly selective for alpha-2 receptors, there is speculation that in certain conditions or in individuals with altered receptor function, responses might be influenced by other adrenergic receptor subtypes or abnormal receptor function. nih.gov
Investigation of Anti-inflammatory Properties
Beyond its vasoconstrictive effects, research has investigated the anti-inflammatory properties of this compound. Studies have shown that this compound displays anti-inflammatory effects in ex vivo human skin models and in vivo inflammation models. drugbank.comresearchgate.net In mouse inflammation models, this compound demonstrated anti-inflammatory properties by inhibiting edema. drugbank.comresearchgate.net Further research indicates that this compound can impact acute inflammation of the skin by interfering with neurogenic activation and/or recruitment of neutrophils. nih.govresearchgate.net In vitro studies have shown that this compound affects the transmigration of human neutrophils through the endothelial barrier by modulating adhesion molecules. nih.govresearchgate.net In vivo studies in mice confirmed its anti-inflammatory properties and prevented leukocyte recruitment mediated by endothelial cells. nih.govresearchgate.net A clinical study in healthy human subjects demonstrated that topical pre-treatment with this compound significantly prevented neutrophil infiltration in skin after UV light exposure. nih.govresearchgate.net Additionally, studies have shown that this compound can reduce Propionibacterium acnes-induced cytokine expression, suggesting an anti-inflammatory effect independent of vasoconstriction. ekb.egnih.gov This anti-inflammatory action may involve the inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. ekb.egnih.gov
Here is a summary of research findings on the effects of this compound:
| Study Type | Model/Subject | Key Finding | Citation |
| In vivo (mice) | Inflammation models | Inhibited ear edema (up to 76%). | researchgate.netresearchgate.net |
| In vitro | Neutrophil transmigration | Affects transmigration through endothelial barrier by modulating adhesion molecules. | nih.govresearchgate.net |
| In vivo (mice) | Leukocyte recruitment | Prevented leukocyte recruitment (rolling and adhesion) mediated by endothelial cells. | nih.govresearchgate.net |
| Clinical Study (Human) | UV-exposed skin | Topical pre-treatment significantly prevented neutrophil infiltration (by 53.9%). | nih.govresearchgate.net |
| Ex vivo (human skin) | Vasoconstriction | Potent vasoconstrictor of subcutaneous vessels < 200 µm. researchgate.net Potency decreases with increasing vessel diameter. | researchgate.netd-nb.info |
| In vivo (human skin) | Vasoconstriction | Visualized reduction in abundance and diameter of blood vessels using Dynamic OCT. | d-nb.info |
| In vitro (monocytes, keratinocytes) | P. acnes inflammation | Reduced P. acnes-induced cytokine expression (IL-1β, IL-6, IL-8). ekb.eg May involve inhibition of adenylate cyclase and decreased cAMP. | ekb.egnih.gov |
| In vivo (rabbits) | Ocular hemodynamics | Decreased episcleral venous pressure and ciliary blood flow. | arvojournals.org |
| In vivo (mice) | Episcleral venous pressure | Significantly lowered EVP at 30 minutes post-administration. | arvojournals.org |
| Clinical Study (Human OHT) | Aqueous humor dynamics | No significant effect on episcleral venous pressure after 6 weeks. Increased uveoscleral outflow chronically, reduced aqueous flow acutely. | nih.govnih.gov |
Neuroprotective Efficacy and Mechanistic Investigations
Preclinical Studies in Experimental Optic Neuropathies
A substantial body of preclinical research utilizing various animal models of optic nerve damage has provided compelling evidence for the neuroprotective effects of Brimonidine. These studies have been instrumental in elucidating the multifaceted mechanisms through which this compound exerts its protective actions on retinal neurons.
Numerous studies across different experimental paradigms have consistently demonstrated that this compound promotes the survival of RGCs. In a rat model of optic nerve crush, intraperitoneal injections of this compound resulted in a significantly higher survival rate of RGCs compared to a control group (61.0% ± 6.0% vs. 53.5% ± 8.0%) nih.gov. Similarly, in a chronic ocular hypertension model in rats, systemic administration of this compound reduced the loss of RGCs in a dose-dependent manner. arvojournals.orgnih.gov After three weeks of elevated IOP, the RGC loss was 33% in control animals, whereas this compound treatment (1 mg/kg/day) reduced this loss to 15%. arvojournals.orgnih.gov Notably, when this compound administration was initiated 10 days after the initial IOP elevation, it prevented any further loss of RGCs, while cell loss continued in the control group. arvojournals.orgnih.gov
Further evidence comes from acute retinal ischemia/reperfusion models in rats, where topical application of different formulations of this compound significantly enhanced RGC survival. uspto.gov In these models, this compound treatment led to a notable increase in the number of surviving RGCs compared to untreated ischemic eyes. uspto.gov Systemic treatment with this compound has also been shown to preserve not only the RGC bodies but also their axons and anterograde transport to the superior colliculus in rats with elevated ocular pressure. nih.gov In vehicle-treated animals with elevated pressure, there was a 33% loss of RGC axons and a 70% decrease in transport to the superior colliculus, both of which were significantly reduced in the this compound-treated group. nih.gov
Interactive Table: Effect of this compound on Retinal Ganglion Cell Survival in Preclinical Models
| Experimental Model | Species | This compound Administration | Key Finding | Reference |
|---|---|---|---|---|
| Optic Nerve Crush | Rat | Intraperitoneal | Increased RGC survival rate by ~7.5% compared to control. nih.gov | nih.gov |
| Chronic Ocular Hypertension | Rat | Systemic | Reduced RGC loss from 33% (control) to 15% (1 mg/kg/day). arvojournals.orgnih.gov | arvojournals.orgnih.gov |
| Acute Retinal Ischemia/Reperfusion | Rat | Topical | Significantly enhanced RGC survival compared to ischemic controls. uspto.gov | uspto.gov |
| Elevated Ocular Pressure | Rat | Systemic | Prevented RGC axon loss and deficits in axonal transport. nih.gov | nih.gov |
Glutamate (B1630785) excitotoxicity is a key pathological mechanism implicated in the death of RGCs in various optic neuropathies. arvojournals.orgplos.org this compound has been shown to counteract this damaging process through multiple actions. It protects RGCs from glutamate-induced neurotoxicity, oxidative stress, and hypoxia in purified rat RGC cultures. nih.govarvojournals.org Studies have demonstrated that this compound can significantly increase RGC survival in the presence of toxic glutamate concentrations. nih.govarvojournals.org
The mechanism behind this protection involves the modulation of N-methyl-D-aspartate (NMDA) receptor function. plos.orgarvojournals.org this compound pretreatment significantly reduces NMDA-elicited whole-cell currents and cytosolic calcium signals in RGCs. arvojournals.org This effect is mediated by the alpha-2 adrenergic receptor and involves a reduction in intracellular cyclic AMP (cAMP) production. arvojournals.org By inhibiting excessive NMDA receptor activation, this compound prevents the intracellular calcium overload that triggers apoptotic pathways and leads to cell death. nih.gov Furthermore, this compound has been found to block the upregulation of NMDA receptor subunits (NR1 and NR2A) in the ischemic retina, further mitigating glutamate excitotoxicity. plos.orgnih.gov It is also suggested that this compound may inhibit the release of glutamate itself. arvojournals.orgplos.org
Another critical aspect of this compound's neuroprotective profile is its ability to upregulate the expression of endogenous neurotrophic factors, which are essential for neuronal survival and function. A key player in this context is the Brain-Derived Neurotrophic Factor (BDNF). Studies have shown that a single intravitreal injection of this compound in rats is sufficient to significantly increase the endogenous expression of BDNF in RGCs. nih.govresearchgate.net Two days after the injection, the number of BDNF-positive RGCs increased by 55% to 166%, depending on the this compound concentration. nih.govresearchgate.net Northern blot analysis confirmed a 28% increase in BDNF mRNA expression in the this compound-treated group compared to controls. nih.gov
In a mouse model of retinal ischemia/reperfusion injury, this compound treatment counteracted the downregulation of retinal BDNF mRNA that occurred in the injured group, maintaining BDNF levels close to those of the control group. frontiersin.orgnih.gov The upregulation of BDNF is a proposed mechanism through which this compound exerts its neuroprotective effects, as BDNF is known to promote RGC survival. nih.govmdpi.com
Neuroinflammation and reactive gliosis are common features of retinal neurodegenerative diseases. This compound appears to modulate these responses. In a rat model of chronic ocular hypertension, elevated IOP led to an increase in the immunoreactivity of glial fibrillary acidic protein (GFAP), a marker of glial cell activation. arvojournals.orgnih.gov Treatment with this compound attenuated this increase in GFAP staining, suggesting a reduction in retinal stress and injury. arvojournals.orgnih.gov
In a mouse model of retinal ischemia/reperfusion, the injury induced a significant upregulation of inflammatory markers. frontiersin.org this compound treatment was able to revert this inflammatory profile. frontiersin.org Specifically, it reduced the levels of pro-inflammatory cytokines like TNF-α and IL-6, while increasing the levels of the anti-inflammatory cytokine IL-10. frontiersin.org Furthermore, this compound treatment led to a remarkable reduction in the levels of Iba1 and GFAP, markers for microglia and astrocyte activation, respectively. frontiersin.org In a diabetic retinopathy model, this compound also reduced glial activation. researchgate.netiiarjournals.org
A crucial finding from numerous preclinical studies is that the neuroprotective effect of this compound is not solely a consequence of its IOP-lowering properties. arvojournals.orgnih.govmdpi.com In a rat model of chronic ocular hypertension, systemic administration of this compound provided significant RGC protection despite having little to no effect on IOP. arvojournals.orgnih.gov In the same study, timolol (B1209231), another IOP-lowering agent, did not show any neuroprotective effect under the same conditions. arvojournals.orgnih.gov This dissociation between IOP reduction and neuroprotection strongly supports the existence of direct protective mechanisms of this compound on retinal neurons. arvojournals.orgnih.gov
The IOP-independent pathways include the attenuation of glutamate excitotoxicity, upregulation of neurotrophic factors like BDNF, and modulation of glial and inflammatory responses, as detailed in the preceding sections. arvojournals.orgnih.govmdpi.com These direct actions on RGCs and the retinal microenvironment contribute to their enhanced survival and function in the face of glaucomatous or ischemic insults. nih.gov
Clinical Evidence and Observational Studies on Neuroprotection
Translating the promising preclinical findings of this compound's neuroprotective effects into a clinical setting has been a key area of investigation. While the evidence is still evolving, some clinical studies and observational data suggest a potential neuroprotective benefit in humans.
The most notable clinical trial in this regard is the Low-Pressure Glaucoma Treatment Study (LoGTS). mdpi.comnih.gov This randomized, double-masked, multicenter study compared the efficacy of this compound versus timolol in patients with normal-tension glaucoma. nih.gov Although both drugs produced a similar reduction in IOP, the study found that a significantly smaller percentage of patients in the this compound group experienced visual field progression compared to the timolol group (9.1% vs. 39.2%). nih.gov This difference in visual field preservation, despite comparable IOP lowering, suggests a neuroprotective effect of this compound that is independent of its hypotensive action. nih.govreviewofoptometry.com
However, it is important to interpret the results of the LoGTS with some caution. The study had a high dropout rate, particularly in the this compound group due to ocular allergy, which could have influenced the final outcomes. mdpi.comnih.gov
Another study reported that in patients with ocular hypertension treated for one year, there was no significant change in the retinal nerve fiber layer (RNFL) thickness in the this compound-treated group, whereas a statistically significant decrease in average RNFL thickness was observed in the timolol-treated group, again with similar IOP reduction in both groups. mdpi.com These findings further support the notion that this compound may have a neuroprotective effect that is not solely dependent on IOP. mdpi.com
While early clinical evidence is supportive of this compound's neuroprotective potential, further large-scale, long-term clinical trials are awaited to definitively validate these findings in human populations. nih.govresearchgate.netdovepress.com
Interactive Table: Clinical Studies on this compound Neuroprotection
| Study | Patient Population | Comparison | Primary Outcome | Key Finding | Reference |
|---|---|---|---|---|---|
| Low-Pressure Glaucoma Treatment Study (LoGTS) | Normal-Tension Glaucoma | This compound vs. Timolol | Visual Field Progression | Less visual field progression in the this compound group (9.1%) compared to the timolol group (39.2%) with similar IOP reduction. nih.gov | nih.gov |
| Observational Study | Ocular Hypertension | This compound vs. Timolol | Retinal Nerve Fiber Layer (RNFL) Thickness | No significant change in RNFL thickness in the this compound group, while the timolol group showed a significant decrease. mdpi.com | mdpi.com |
Analysis of Visual Field Progression in Glaucomatous Disease
Clinical investigations into the neuroprotective capabilities of this compound have often focused on its ability to slow the progression of visual field loss in glaucoma patients, independent of its intraocular pressure (IOP)-lowering effects. A landmark study in this area is the Low-Pressure Glaucoma Treatment Study (LoGTS), which provided evidence suggesting a neuroprotective role for this compound. collaborativeeye.comnih.gov This randomized, double-masked clinical trial compared the efficacy of this compound tartrate 0.2% with timolol maleate (B1232345) 0.5% in patients with low-pressure glaucoma. nih.govmdpi.com
Over a 30-month period, the study found that despite similar reductions in IOP between the two treatment groups, patients receiving this compound monotherapy experienced a significantly lower incidence of visual field progression. collaborativeeye.commdpi.com Specifically, visual field deterioration was observed in 9.1% of patients in the this compound group compared to 39.2% in the timolol group. collaborativeeye.com This finding suggests that this compound may offer a protective effect on the visual field that is not solely attributable to its hypotensive action. mdpi.com
Another prospective clinical trial compared the rates of visual field deterioration in patients randomized to either topical this compound or 360° argon laser trabeculoplasty (ALT). nih.gov After 18 months of follow-up, this compound was found to be more effective than ALT in reducing the deterioration of the visual field, even though it achieved a lesser reduction in IOP. nih.gov These findings lend further support to the hypothesis that this compound possesses IOP-independent neuroprotective properties.
| Study | This compound Group Progression | Comparator Group | Comparator Group Progression | Key Finding |
|---|---|---|---|---|
| Low-Pressure Glaucoma Treatment Study (LoGTS) | 9.1% | Timolol | 39.2% | This compound showed significantly less visual field progression despite similar IOP lowering. collaborativeeye.com |
| Gandolfi et al. | Less Field Deterioration | Argon Laser Trabeculoplasty (ALT) | More Field Deterioration | This compound was more effective in reducing field deterioration than ALT, despite lower IOP reduction. nih.gov |
Retinal Nerve Fiber Layer Thickness Assessment in Longitudinal Studies
The assessment of the Retinal Nerve Fiber Layer (RNFL) thickness provides a quantitative, structural measure of glaucomatous damage. Longitudinal studies have explored the effect of this compound on preserving RNFL thickness over time, offering further insight into its potential neuroprotective effects.
A prospective, unmasked study by Tsai et al. compared the effects of this compound 0.2% and timolol 0.5% on RNFL thickness in patients with ocular hypertension over a 12-month period. nih.gov While both drugs produced similar mean reductions in IOP, the outcomes for RNFL thickness were notably different. nih.gov The timolol group showed a statistically significant decrease in the average RNFL thickness from baseline (P = 0.004). mdpi.comnih.gov In contrast, the this compound group exhibited no significant change in RNFL thickness for the ellipse average or across the four quadrants. mdpi.comnih.gov This suggests that this compound may be more effective at preserving the structural integrity of the RNFL independent of its pressure-lowering capabilities. mdpi.comnih.gov
Another retrospective, five-year study evaluated the rate of RNFL thickness loss in primary open-angle glaucoma (POAG) patients. This study compared a group receiving a combination of this compound and timolol with a group on timolol monotherapy. viamedica.pl In the cohort of patients who maintained consistently low IOP levels, the group receiving the this compound and timolol combination therapy demonstrated a significantly slower progression of RNFL thinning. viamedica.pl The mean annual loss of RNFL thickness was 1.1 µm in the combination therapy group, compared to 1.8 µm in the timolol monotherapy group (p < 0.01). viamedica.pl
| Study | Treatment Groups | Study Duration | Key Findings on RNFL Thickness |
|---|---|---|---|
| Tsai et al. | This compound 0.2% vs. Timolol 0.5% | 12 Months | No significant RNFL change in the this compound group; significant decrease from baseline in the timolol group (P=0.004). mdpi.comnih.gov |
| Smedowski et al. | This compound + Timolol vs. Timolol alone | 5 Years | In patients with low IOP, the combination therapy group had a significantly slower rate of RNFL loss (1.1 µm/year vs. 1.8 µm/year, p<0.01). viamedica.pl |
Methodological Challenges and Future Research Directions in Clinical Neuroprotection
Further challenges include the inherently slow progression of glaucomatous disease. researchgate.net This necessitates clinical trials that are large, lengthy, and consequently, very expensive, creating a significant hurdle for development. researchgate.net Another difficulty lies in definitively separating the neuroprotective effects of a drug from its IOP-lowering action, which itself slows disease progression. lidsen.comreviewofoptometry.com
Future research must address these challenges to validate the neuroprotective efficacy of agents like this compound. There is a pressing need for repeatable, prospective, randomized clinical trials. reviewofoptometry.com Innovations in clinical trial design are crucial. This may include the use of novel surrogate endpoints and nontraditional study designs to shorten study duration and reduce sample size requirements. researchgate.net The development and implementation of more sensitive state-of-the-art clinical endpoints, such as advanced imaging techniques and functional assessments beyond standard perimetry, will be essential to more accurately and efficiently assess therapeutic efficacy. lidsen.com Increased commitment to basic mechanistic research is also fundamental to identifying robust therapeutic targets and validated preclinical models. researchgate.net
Pharmacokinetic and Pharmacodynamic Research
Ocular Bioavailability and Intraocular Distribution Characteristics
Following topical ocular administration, brimonidine readily penetrates the cornea, reaching pharmacologically active concentrations in the aqueous humor and ciliary body, which are considered the primary sites for its intraocular pressure (IOP)-lowering activity. nih.govtandfonline.com Studies in rabbits and monkeys have demonstrated that topical this compound is rapidly distributed and absorbed across various intraocular tissues, including the conjunctiva, cornea, aqueous humor, iris/ciliary body, and retina/choroid. geneesmiddeleninformatiebank.nl The cornea serves as the primary route of absorption into the eye. tandfonline.com
This compound distribution into ocular tissues has been observed in several species following topical administration. geneesmiddeleninformatiebank.nl In rabbits, distribution includes the conjunctiva, sclera, cornea, aqueous humor, iris, ciliary body, and lens. geneesmiddeleninformatiebank.nl this compound primarily targets intraocular tissues via the cornea, reaching the aqueous humor and iris. geneesmiddeleninformatiebank.nl Systemic plasma levels after ocular treatment are generally low compared to ocular tissue levels. geneesmiddeleninformatiebank.nl
Studies investigating the effect of solution pH on this compound distribution in posterior ocular tissues in pigmented rabbits have shown rapid distribution into these tissues after a single ophthalmic administration of a 0.2% solution. researchgate.net The bioavailability of this compound in the aqueous humor is influenced by solution pH following topical administration. researchgate.netfda.gov Increasing the pH from 7.2 to 7.7 has been shown to improve the bioavailability of this compound in the aqueous humor. fda.gov
Intravitreal administration of this compound in guinea pigs resulted in rapid absorption and diffusion to the retina and sclera, maintaining high concentrations in these posterior tissues for an extended period. nih.gov Peak concentrations in the retina were observed at approximately 2.41 hours, while in the sclera, they peaked around 6.98 hours. nih.gov
Systemic Absorption and Distribution Following Ocular and Cutaneous Administration
Systemic absorption of this compound occurs following both ocular and cutaneous administration.
Systemic Exposure and Plasma Concentration Profiles
Following ocular administration of a 0.2% this compound solution, peak plasma concentrations are typically achieved within 1 to 4 hours. nih.govdrugbank.com In a clinical study involving ocular administration of 0.2% this compound solution in healthy volunteers, peak plasma concentrations were achieved within 1 to 4 hours. nih.govdrugbank.com A study with a 0.15% ophthalmic solution in healthy subjects reported peak plasma concentrations (Cmax) of 73 ± 19 pg/mL and an AUC0-inf of 375 ± 89 pgxhr/mL, with Tmax occurring at 1.7 ± 0.7 hours. fda.gov
In a clinical study involving repeated cutaneous application of this compound on facial skin in adults with facial erythema of rosacea, no drug accumulation in plasma was observed. nih.govdrugbank.comeuropa.eu The highest mean peak plasma concentration (Cmax) was 46 ± 62 pg/mL, and the AUC was 417 ± 264 pgxhr/mL. nih.govdrugbank.comeuropa.eu These levels were reported to be significantly lower following cutaneous administration compared to single-day ocular administration of a 0.2% eye drop solution. europa.eu
A study evaluating a 0.025% this compound tartrate ophthalmic solution in healthy adults found negligible systemic exposure. arvojournals.org Plasma concentrations were below the lower limit of quantitation in most subjects after both a single dose and 5 days of dosing. arvojournals.org
The volume of distribution of this compound has not been definitively established. nih.govdrugbank.com
Placental Transfer and Fetal Exposure in Animal Models
In animal studies, this compound has been shown to cross the placenta and enter into the fetal circulation to a limited extent. nih.govdrugbank.comfda.gov Reproductive studies in rats and rabbits with oral doses revealed no evidence of harm to the fetus, although these doses resulted in exposures significantly higher than estimated human plasma concentrations following ocular administration. fda.gov this compound is classified as a Pregnancy Category B medication by the FDA, indicating presumed safety based on animal studies, although well-controlled human studies are lacking. aoa.orgeyewiki.org
Biotransformation Pathways and Elimination Kinetics
This compound undergoes metabolism, primarily in the liver, following systemic absorption. nih.govfda.gov In vitro studies using human microsomal fractions and liver slices indicate extensive hepatic metabolism. fda.gov this compound is also reported to be metabolized in the cornea. nih.gov Hepatic oxidation to 2-oxothis compound, 3-oxothis compound, and 2,3-dioxothis compound is a major metabolic pathway in several species, including humans, involving liver aldehyde oxidase. geneesmiddeleninformatiebank.nl
Elimination of this compound and its metabolites occurs predominantly via urinary excretion. nih.govdrugbank.comfda.gov Approximately 74% of the total dose is recovered in the urine following oral administration. nih.govdrugbank.comfda.gov About 87% of an orally administered radioactive dose of this compound was eliminated within 120 hours. nih.govdrugbank.comfda.gov
Following ocular administration of a 0.2% this compound solution, the systemic half-life is approximately 3 hours. drugbank.commdpi.com Another study reported a systemic half-life of approximately 2.1 hours with a 0.15% ophthalmic solution. fda.gov The systemic clearance of this compound is reported to be rapid. nih.govdrugbank.com
Data on this compound elimination after ocular application in non-clinical studies is limited. geneesmiddeleninformatiebank.nl In one study, the elimination half-life after systemic absorption of small amounts was 3.5 hours in albino rabbits and 2.3 hours in pigmented rabbits, consistent with human data. geneesmiddeleninformatiebank.nl
Temporal Dynamics of Ocular Hypotensive and Vasoconstrictive Effects
This compound exerts ocular hypotensive effects by reducing aqueous humor production and increasing uveoscleral outflow. tandfonline.comdrugbank.comfda.govmedcentral.comresearchgate.net Fluorophotometric studies in animals and humans support this dual mechanism. tandfonline.comfda.govmedcentral.com
The peak ocular hypotensive effect of this compound typically occurs at two to three hours following topical administration. nih.govtandfonline.comdrugbank.comfda.govmedcentral.com In a clinical study, ocular administration of 0.2% this compound in healthy volunteers resulted in a 23% reduction of mean intraocular pressure from baseline at 3 hours post-dosing. nih.govdrugbank.com
The duration of the ocular hypotensive effect is generally 12 hours or greater. hres.ca In comparative studies, the ocular hypotensive effect of this compound was maintained for up to 1 year of continuous treatment. nih.govdrugbank.com
When applied topically to the skin, this compound reduces erythema through direct vasoconstriction of small arteries and veins, mediated by its selective action on alpha-2 adrenoceptors. drugbank.comeuropa.eu This potent peripheral vasoconstrictive activity is considered effective for treating facial erythema associated with rosacea. drugbank.com
The IOP-lowering effect induced by this compound is approximately 20-25%. researchgate.net This effect appears to be prominent during the diurnal/wake period, with minimal effect observed during the nocturnal/sleep period. researchgate.net
This compound also mediates vasoconstrictive effects in the eye, such as conjunctival vasoconstriction, which may be related to alpha-1 adrenoceptor-mediated effects despite its high alpha-2 receptor specificity. nih.govdrugbank.com
Here is a summary of some pharmacokinetic parameters:
| Parameter | Value (Ocular Administration, various concentrations) | Source(s) |
| Peak Plasma Concentration (Cmax) | 46 ± 62 pg/mL (cutaneous) nih.govdrugbank.comeuropa.eu | nih.govdrugbank.comeuropa.eu |
| ~34 pg/mL (0.2% ocular) geneesmiddeleninformatiebank.nl | geneesmiddeleninformatiebank.nl | |
| 54 pg/mL (0.2% ocular) geneesmiddeleninformatiebank.nl | geneesmiddeleninformatiebank.nl | |
| 73 ± 19 pg/mL (0.15% ocular) fda.gov | fda.gov | |
| Time to Peak Plasma Concentration (Tmax) | 1 to 4 hours (0.2% ocular) nih.govdrugbank.com | nih.govdrugbank.com |
| 1.7 ± 0.7 hours (0.15% ocular) fda.gov | fda.gov | |
| Systemic Half-life | Approximately 3 hours drugbank.commdpi.com | drugbank.commdpi.com |
| Approximately 2.1 hours (0.15% ocular) fda.gov | fda.gov | |
| AUC (cutaneous) | 417 ± 264 pgxhr/mL nih.govdrugbank.comeuropa.eu | nih.govdrugbank.comeuropa.eu |
| AUC0-inf (0.15% ocular) | 375 ± 89 pgxhr/mL fda.gov | fda.gov |
Note: Values may vary depending on the specific formulation, concentration, and study population.
Here is a summary of some pharmacodynamic effects related to onset and peak effect:
| Effect | Onset | Peak Effect | Source(s) |
| Ocular Hypotension (IOP) | Within 1 hour tandfonline.com | 2-3 hours nih.govtandfonline.comdrugbank.comfda.govmedcentral.com | nih.govtandfonline.comdrugbank.comfda.govmedcentral.com |
| Conjunctival Vasoconstriction | Not explicitly stated in sources | Not explicitly stated in sources | nih.govdrugbank.com |
| Reduction in facial erythema | 3 hours (cutaneous) drugbank.com | Not explicitly stated in sources | drugbank.com |
Clinical Research and Efficacy Assessments
Efficacy in Ocular Hypertension and Open-Angle Glaucoma Management
Brimonidine is indicated for lowering intraocular pressure in patients with open-angle glaucoma or ocular hypertension. nih.govwikipedia.org Its mechanism of action involves reducing aqueous humor production and increasing uveoscleral outflow, leading to a decrease in IOP. nih.govmims.com Clinical trials have consistently shown this compound to be effective in this regard. tandfonline.comdovepress.comoftalmoloji.orgresearchgate.netnih.govtandfonline.com
Monotherapy and Adjunctive Therapeutic Investigations
This compound has been evaluated as both a monotherapy and as an adjunctive therapy for reducing IOP in patients with open-angle glaucoma and ocular hypertension. dovepress.comjddonline.comoftalmoloji.org It is often utilized as a second-line treatment or in combination with other topical medications. frontiersin.org Studies have shown that this compound can significantly lower IOP when used alone. nih.govdovepress.com Furthermore, when added to existing glaucoma regimens, this compound has demonstrated significant additional IOP reduction. nih.govnih.gov For instance, adding this compound to latanoprost (B1674536) monotherapy resulted in a mean additional IOP reduction of 32.2% (5.89 mmHg) in one study. nih.gov When added to monotherapy with a nonselective beta-blocker, the mean additional IOP reduction was 15.5% (3.61 mmHg). nih.gov
Comparative Efficacy Studies Against Other Pharmacological Classes
Comparative studies have assessed the efficacy of this compound against other classes of topical hypotensive agents used for glaucoma and ocular hypertension. nih.govdovepress.comoftalmoloji.orgresearchgate.netnih.govbmj.com In its pivotal trials, twice-daily this compound 0.2% demonstrated comparable or superior IOP reduction compared to timolol (B1209231) at peak effect (2 hours post-dosing), although it was less effective than timolol at morning trough. nih.govtandfonline.comnih.gov this compound has also been compared to dorzolamide (B1670892), showing comparable efficacy at trough effect but greater IOP reduction at peak effect in some studies. aoa.orgnih.gov A combination of this compound and latanoprost has shown significantly greater mean IOP reductions compared to the fixed combination of timolol/dorzolamide in some trials. nih.govdovepress.com Compared to betaxolol, this compound has shown superior clinical effectiveness in lowering IOP. nih.govresearchgate.net
Long-term Therapeutic Efficacy and Sustained Intraocular Pressure Reduction
The efficacy of this compound in lowering IOP has been shown to be sustained over long-term use. nih.govtandfonline.comoftalmoloji.orgnih.govfrontiersin.orgbmj.com Studies extending up to four years have indicated that this compound and timolol can provide comparable IOP lowering at both peak and trough effects. tandfonline.comnih.gov Mean reductions in peak and trough IOP of 5.6 to 5.9 mmHg and 3.3 to 3.7 mmHg, respectively, were observed after 3 or 12 months of treatment with this compound 0.2% twice daily in large comparative studies. nih.gov this compound-Purite 0.1% and this compound 0.2% have both provided significant IOP reductions that were sustained throughout 1 year of therapy, with equivalent mean IOP reduction between the two formulations. tandfonline.comresearchgate.net
Research on Fixed Combination Formulations
Research has explored fixed combination formulations containing this compound to enhance efficacy and simplify treatment regimens. tandfonline.comjddonline.comoftalmoloji.orgresearchgate.net A fixed combination of this compound 0.2% and timolol 0.5% has been shown to be more efficacious in lowering IOP than either component used alone in patients with glaucoma or OHT. tandfonline.comaoa.orgnih.gov This fixed combination has also demonstrated comparable efficacy to concomitant therapy with separate this compound and timolol drops. tandfonline.comaoa.org Another fixed combination of brinzolamide (B135381) 1% and this compound 0.2% has shown superior IOP-lowering activity compared with monotherapy agents in patients with POAG or OHT. dovepress.com Studies are also investigating triple fixed combinations containing this compound. abbvieclinicaltrials.comnih.govnih.gov
Efficacy in Persistent Facial Erythema Associated with Rosacea
This compound tartrate gel is indicated for the topical treatment of persistent facial erythema of rosacea in adults. wikipedia.orgdermnetnz.org As a highly selective alpha-2 adrenergic receptor agonist, it works by causing direct cutaneous vasoconstriction, which reduces redness. mims.comjddonline.combmj.comnih.goviranjd.ir
Clinical Trial Data on Erythema Reduction
Clinical trials have provided data on the efficacy of topical this compound gel in reducing facial erythema associated with rosacea. mims.comtandfonline.comaoa.orgwikipedia.orgdermnetnz.org In two randomized, double-blind, vehicle-controlled pivotal studies, topical this compound tartrate gel 0.5% was significantly more efficacious than vehicle gel in reducing erythema throughout a 12-hour period on days 1, 15, and 29. jddonline.comnih.gov A significant difference was observed as early as 30 minutes after the first application. jddonline.comnih.gov Efficacy was assessed using tools such as the Clinician's Erythema Assessment (CEA) and Patient's Self-Assessment (PSA) scales. dermnetnz.orgjddonline.comnih.gov
Interactive Table 1: Erythema Reduction with this compound Gel in Clinical Trials
| Study Design | This compound Gel (Success Rate) | Vehicle Gel (Success Rate) | P-value |
| Two Phase 3 Studies (Day 29, 3 hrs) | 25-32% | ~10% | <0.001 |
| Two Phase 3 Studies (Day 29, 12 hrs) | 21-23% | ~10% | <0.001 |
*Success rate defined as a 2-grade improvement on both CEA and PSA scales. bmj.comnice.org.uk
A less stringent measure, a 1-grade improvement on both scales, also showed statistically significantly more participants in the this compound gel groups achieving this response compared to vehicle gel groups at various time points. nice.org.uk For example, at day 29, 3 hours after application, the responder rate (1-grade improvement) was around 70% with this compound gel compared to 30-40% with vehicle gel. nice.org.uk The gel typically begins to reduce erythema within about 30 minutes of application, with the effect lasting for up to 12 hours. mims.combmj.comiranjd.ir
Duration of Therapeutic Response and Clinical Sustainability
Clinical research has investigated the duration of the therapeutic response and the long-term sustainability of this compound's effects across different applications, primarily focusing on intraocular pressure (IOP) reduction in glaucoma and ocular hypertension, and the reduction of ocular redness.
Studies evaluating this compound tartrate ophthalmic solutions for reducing ocular redness have demonstrated a rapid onset of action, typically within minutes, and a duration of action lasting up to 8 hours nih.govnih.gov. One clinical trial specifically assessed the efficacy and safety of this compound tartrate ophthalmic solution 0.025% administered four times daily for 4 weeks for the treatment of ocular redness nih.gov. The results indicated that this compound significantly reduced ocular redness compared to a vehicle over a 5- to 240-minute post-instillation period nih.govtandfonline.com. This reduction was sustained throughout the 4-week treatment duration, with no evidence of tachyphylaxis, or diminished response, observed on days 15 and 29 nih.govnih.govfda.gov. Minimal rebound redness was noted after treatment discontinuation nih.govnih.gov.
Table 1: Ocular Redness Reduction with this compound 0.025% vs. Vehicle (4-Week Study)
| Assessment Time Point (Post-instillation) | Mean Redness Score (this compound) | Mean Redness Score (Vehicle) | LS Mean Difference (95% CI) | P-value |
| 5 to 240 minutes (overall) | 0.62 (SE, 0.076) | 1.49 (SE, 0.108) | -0.87 (-1.13 to -0.60) | < 0.0001 |
| 1 minute | - | - | -0.73 (-1.05 to -0.41) | < 0.0001 |
| 360 minutes | - | - | -0.57 (-0.84 to -0.29) | < 0.0001 |
| 480 minutes | - | - | -0.39 (-0.67 to -0.10) | < 0.0001 |
Data is investigator-assessed redness on a 0-4 scale. LS Mean Difference and 95% CI are for the difference between this compound and vehicle. nih.govnih.gov
For the management of elevated IOP in glaucoma and ocular hypertension, this compound tartrate has demonstrated sustained efficacy over longer treatment periods. In pivotal trials for drug approval, this compound 0.2% administered twice daily showed comparable or superior IOP reduction compared to timolol at peak effect (2 hours post-dosing) over a year dovepress.comnih.gov. While initially less effective than timolol at morning trough, the efficacy of this compound was sustained over long-term use dovepress.comnih.gov. A 1-year clinical trial comparing this compound 0.2% twice daily with timolol 0.5% twice daily in patients with glaucoma or ocular hypertension found that this compound provided a sustained long-term ocular hypotensive effect with no evidence of tachyphylaxis over the 12-month course of the study nih.gov. After four years of continuous treatment, this compound and timolol provided comparable IOP lowering at both peak and trough effects dovepress.comnih.gov.
Studies have also investigated the long-term efficacy of fixed combinations containing this compound. A multicenter, open-label phase 3 study evaluated the long-term efficacy and safety of a ripasudil-brimonidine fixed-dose combination for glaucoma and ocular hypertension dntb.gov.uanih.gov. This study enrolled patients with primary open-angle glaucoma, ocular hypertension, or exfoliative glaucoma who received twice-daily ripasudil-brimonidine for 52 weeks nih.gov. The results showed that mean IOP was significantly reduced at 2 hours post-instillation through week 52 across different patient cohorts, with changes from baseline at week 52 ranging from -2.7 to -4.1 mmHg nih.gov.
Table 2: Change from Baseline Mean IOP with Ripasudil-Brimonidine Fixed Combination at Week 52
| Cohort | Number of Patients (n) | Change from Baseline Mean IOP at Week 52 (mmHg) | P-value |
| Cohort 1 (Previous PG analogue) | 48 | -2.7 | < 0.001 |
| Cohort 2 (Previous PG analogue + β-blocker) | 44 | -3.4 | < 0.001 |
| Cohort 3 (Previous PG analogue + β-blocker + CAI) | 41 | -4.1 | < 0.001 |
| Cohort 4 (Other/No treatment) | 46 | -3.4 | < 0.001 |
IOP measured at 11:00 (2 hours after instillation). nih.gov PG = Prostaglandin; CAI = Carbonic Anhydrase Inhibitor
For the treatment of facial erythema associated with rosacea, topical this compound tartrate gel 0.5% has demonstrated a rapid onset of effect and a duration of action throughout the day in studies up to 1 year dovepress.com. Clinical trials have shown significantly greater efficacy with this compound tartrate compared to vehicle for reducing moderate to severe erythema of rosacea dovepress.com. This efficacy was maintained over a 1-year open-label study, supporting the long-term use of topical this compound for this indication researchgate.net. Studies have indicated that topical this compound 0.33% gel significantly reduced facial redness within half an hour after treatment, with the effect persisting for up to 12 hours iranjd.ir.
Clinical data supports that this compound, particularly at higher concentrations used for IOP lowering, does not appear to impact receptor down-regulation to the same extent as observed with some other vasoconstrictors, which may contribute to its sustained efficacy nih.govresearchgate.net.
Safety Profile and Tolerability Research
Ocular Adverse Event Incidence and Characterization
Ocular adverse events are commonly reported with brimonidine ophthalmic solutions. These reactions can range in severity and may occasionally lead to discontinuation of treatment. hres.campa.se
Allergic Conjunctivitis and Ocular Hypersensitivity Reaction Studies
Allergic conjunctivitis and other ocular hypersensitivity reactions are notable adverse events associated with this compound. Studies have reported a relatively high incidence of allergic reactions, affecting up to 26% of patients in some cases. mdpi.comresearchgate.net These reactions can include allergic blepharitis, allergic blepharoconjunctivitis, and follicular conjunctivitis. hres.campa.semdpi.com The onset of ocular allergy typically occurs within two weeks of treatment initiation, although delayed hypersensitivity reactions presenting months after starting therapy have also been reported. mdpi.comnih.govnih.gov Symptoms often include red eyes and itching. nih.gov In clinical trials, ocular allergic reactions were a frequent cause for discontinuation. hres.ca Evidence of partial cross-sensitivity between this compound and apraclonidine (B1662514) has been noted, suggesting caution in patients with a history of hypersensitivity to apraclonidine. medcentral.com
Conjunctival Hyperemia and Other Ocular Irritation Investigations
Conjunctival hyperemia, or redness of the eye, is one of the most frequently reported ocular adverse events with this compound ophthalmic solutions. hres.campa.semdpi.commedcentral.comnih.gov Incidence rates for conjunctival hyperemia have varied across studies, with some reporting rates as high as 24.8% to 30.3%. hres.camdpi.comnih.gov Other common ocular irritation symptoms include burning and stinging sensations, blurring, foreign body sensation, and ocular pruritus. hres.camdpi.commedcentral.com These symptoms are often transient and may not necessitate treatment discontinuation. hres.campa.se Lower concentrations of this compound, such as the 0.025% formulation used for ocular redness, have been associated with conjunctival whitening or blanching at low doses, in contrast to the hyperemia seen with higher concentrations used for intraocular pressure lowering. nih.gov
Systemic Adverse Event Profiles and Their Management
While primarily used topically, this compound can be systemically absorbed, leading to systemic adverse effects. drugbank.comnih.gov The rapid metabolism and clearance of this compound generally minimize clinically significant cardiovascular or pulmonary effects in adults at therapeutic doses. drugbank.comnih.gov However, caution is advised in patients with severe cardiovascular disease, cerebral or coronary insufficiency, Raynaud's phenomenon, orthostatic hypotension, or thromboangiitis obliterans. hres.campa.semayoclinic.org
Central Nervous System Effects (e.g., Somnolence, Sedation)
Central nervous system (CNS) effects are among the most common systemic adverse events associated with this compound, particularly somnolence and fatigue/drowsiness. hres.campa.semdpi.commedcentral.comnih.govnih.gov this compound's lipophilic nature allows it to cross the blood-brain barrier and act on central alpha-2 adrenergic receptors, inhibiting adrenergic neurotransmission and resulting in CNS depression. nih.govpediatricshealthjournal.comnih.gov Incidence rates for fatigue/drowsiness in adults have ranged from 2.7% to 19.9% in some studies. mdpi.com Other reported CNS effects include headache, dizziness, and in rare cases, more severe outcomes like respiratory depression and coma, particularly in vulnerable populations or following overdose. drugbank.comnih.govpediatricshealthjournal.comnih.gov this compound can also potentiate the effects of other CNS depressants, including alcohol, antihistamines, sedatives, and pain medications. drugbank.commims.commayoclinic.org
Age-Dependent Systemic Effects in Pediatric Populations
Pediatric patients, especially younger children and those with lower body weight, are particularly susceptible to systemic adverse effects from topical this compound due to factors such as an immature blood-brain barrier and lower circulating blood volume. nih.govpediatricshealthjournal.comaao.orgophthalmologytimes.com Severe CNS depression, including somnolence, lethargy, hypotonia, hypothermia, bradycardia, hypotension, respiratory depression, apnea, pallor, and coma, have been reported in neonates and infants receiving this compound, either for congenital glaucoma or through accidental ingestion. nih.govhres.campa.semedcentral.compediatricshealthjournal.com Consequently, this compound is generally contraindicated in infants younger than 2 years of age. medcentral.compediatricshealthjournal.com
In clinical studies involving children aged 2 to 7 years, somnolence and decreased mental alertness were the most commonly observed adverse effects, leading to discontinuation in a significant percentage of patients. hres.campa.semedcentral.comnih.govpediatricshealthjournal.com The incidence of somnolence appears to be age and weight-related, occurring more frequently in younger children (2-6 years) and those weighing 20 kg or less. hres.campa.semedcentral.comnih.govpediatricshealthjournal.com For instance, in one study, somnolence was reported in 50-83% of children aged 2-6 years compared to 25% of those aged 7 years who weighed more than 20 kg. hres.campa.semedcentral.com Expert consensus guidelines often recommend avoiding this compound in children younger than 6 years and using caution in children weighing less than 20 kg. nih.govpediatricshealthjournal.comaao.org
Here is a summary of some reported adverse event incidences:
| Adverse Event | Incidence Range (Adults, Ophthalmic) | Source Indices |
| Oral Dryness | 25.8% - 33% | hres.camdpi.comnih.gov |
| Ocular/Conjunctival Hyperemia | 5.9% - 30.3% | hres.camdpi.commedcentral.comnih.gov |
| Burning and Stinging (Ocular) | 14.6% - 28.1% | hres.camdpi.commedcentral.comnih.gov |
| Allergic Conjunctivitis | 10% - 26% | mdpi.comresearchgate.netmedcentral.com |
| Fatigue/Drowsiness | 2.7% - 19.9% | hres.campa.semdpi.commedcentral.com |
| Headache | 4.3% - 19% | hres.camdpi.commedcentral.com |
| Foreign Body Sensation (Ocular) | 15.5% | hres.ca |
| Ocular Allergic Reaction | 10% - 20% | medcentral.comapotex.com |
| Ocular Pruritus | 12.2% - 12.5% | mdpi.commedcentral.comapotex.com |
| Blurred Vision | 6.3% - 22.2% | mdpi.commedcentral.com |
| Conjunctival Folliculosis | 10% - 12% | mdpi.commedcentral.comapotex.com |
| Instillation Site Pain (0.025%) | 1% - 4% | medcentral.com |
Here is a summary of somnolence incidence in pediatric studies:
| Age Group (Years) | Weight Group (kg) | Somnolence Incidence | Source Indices |
| 2-6 | Any | 50% - 83% | hres.campa.semedcentral.compediatricshealthjournal.com |
| 7 | > 20 | 25% | hres.campa.semedcentral.com |
| Any | <= 20 | 63% | hres.campa.senih.gov |
| Any | > 20 | 25% | hres.campa.senih.gov |
| Birth to 15 (Mean 7.84) | Any | 76% | nih.govresearchgate.net |
Cardiovascular Effects (e.g., Hypotension, Bradycardia)
While this compound is a selective alpha-2 adrenergic agonist, which generally reduces the risk of systemic side effects compared to less selective agents, cardiovascular effects such as hypotension and bradycardia have been reported. nih.govdrugbank.com These effects are considered rare with topical ophthalmic use in adults, with an estimated frequency of less than 1 in 1,000 patients for hypotension and bradycardia when used as a topical gel for rosacea. www.gov.uk However, caution is advised when treating patients with severe or unstable and uncontrolled cardiovascular disease, cerebral or coronary insufficiency, Raynaud's phenomenon, orthostatic hypotension, or thromboangiitis obliterans. mims.comhres.cabausch.com
Systemic absorption of topical this compound can lead to these cardiovascular effects. www.gov.ukgjcsro.com In some cases, particularly with the topical gel formulation for rosacea, cardiovascular effects, including bradycardia, hypotension (including orthostatic hypotension), and dizziness, have been reported and in some instances required hospitalization. www.gov.uk Some of these cases were associated with application of the gel after laser procedures to the skin, which potentially increased absorption. www.gov.uk
In pediatric patients, particularly neonates and infants, systemic adverse effects including bradycardia and hypotension have been reported following ophthalmic use or accidental oral ingestion. hres.caabbvie.campa.seresearchgate.net
Oral Dryness and Other Non-Ocular Manifestations
Oral dryness is one of the most commonly reported non-ocular adverse effects associated with topical ophthalmic this compound. nih.govbausch.commpa.senih.govtandfonline.commedcentral.comhres.ca In some large comparative studies, the incidence of oral dryness ranged from approximately 25.8% to 30.0%. nih.govhres.ca
Other non-ocular manifestations reported in clinical trials and post-marketing surveillance include fatigue, drowsiness, dizziness, asthenia, headache, abnormal taste, depression, nasal dryness, palpitations, and arrhythmias. mims.comhres.cabausch.comgjcsro.comnih.govtandfonline.commedcentral.com Somnolence and decreased mental alertness have been particularly noted in pediatric patients aged 2-7 years, with a high prevalence (50-83%) reported in one study, leading to discontinuation in some cases. bausch.commedcentral.com
Post-marketing Surveillance and Real-World Safety Data Analysis
Post-marketing surveillance provides valuable insights into the safety profile of this compound in a broader patient population under real-world conditions, supplementing data from controlled clinical trials. nih.govresearchgate.netdovepress.comnih.gov
Analysis of Reported Adverse Drug Reactions in Clinical Practice
Analysis of reported adverse drug reactions in clinical practice through post-marketing surveillance has identified adverse events not always fully captured in clinical trials. nih.govresearchgate.netdovepress.comnih.gov For topical ophthalmic this compound, events such as apnea, bradycardia, coma, hypotension, hypothermia, hypotonia, lethargy, pallor, respiratory depression, and somnolence have been reported, particularly in infants and children. hres.cabausch.comabbvie.campa.se
For the topical gel formulation used for rosacea, post-marketing reports have included systemic cardiovascular effects like bradycardia, hypotension, and dizziness, sometimes requiring hospitalization. www.gov.uk Cases of contact dermatitis and exaggerated rebound erythema have also been documented in post-marketing experience with the topical gel. nih.gov
Investigation of Rebound Erythema and Paradoxical Worsening Phenomena
Post-marketing experience with topical this compound gel for rosacea has led to the investigation of rebound erythema and paradoxical worsening phenomena. hres.caresearchgate.neteuropa.eugeneesmiddeleninformatiebank.nl While clinical trials were designed to assess traditional rebound (worsening of erythema after treatment cessation), post-marketing reports highlighted instances of worsening redness occurring during active treatment. mdedge.com
This worsening erythema during treatment has been categorized into two types based on timing: "paradoxical erythema," which appears within 3 to 6 hours after application and can be worse than baseline, and "exaggerated recurrence of erythema," which is redness greater than baseline occurring as the effect of the medication wears off, typically 10 to 12 hours after application. mdedge.com These phenomena were most likely to occur within the first 15 days of initiating therapy. mdedge.com Although these events are generally mild, transient, and resolve within hours, they are important considerations in clinical practice. nih.gov
Preclinical Toxicology and Carcinogenicity Assessments
Preclinical studies have evaluated the toxicology and carcinogenicity of this compound. Chronic ocular administration studies in rabbits and monkeys using concentrations higher than those in human formulations showed no ocular or organ toxicity. nih.govresearchgate.net Oral administration studies in monkeys also showed no organ toxicity, although transient exaggerated pharmacologic effects like sedation were observed at high doses. nih.govresearchgate.net
Carcinogenicity studies of this compound have been conducted in mice and rats. In 21-month and 2-year studies, no compound-related carcinogenic effects were observed in mice and rats, respectively, at oral doses significantly higher than the maximum recommended human ophthalmic dosage. nih.govhres.caresearchgate.net For instance, in mice, no oncogenic effect was seen at doses producing plasma concentrations up to 77 times higher than those in humans, and in rats, up to 118 times higher. nih.govresearchgate.net this compound has also been reported as not genotoxic. hres.caresearchgate.net
Pharmacological Interactions and Clinical Implications
Interactions with Central Nervous System Depressants
Concomitant use of brimonidine with central nervous system (CNS) depressants may result in additive or potentiating effects due to this compound's potential to cause sedation and drowsiness. hpra.ietmda.go.tzmedscape.commedcentral.comdrugs.comdrugs.comcentaurpharma.commayoclinic.orghres.catga.gov.aunih.gov Although specific drug interaction studies with this compound ophthalmic solution and CNS depressants have not been widely conducted, the possibility of enhanced sedation should be considered. hpra.iedrugs.comdrugs.comcentaurpharma.comhres.canih.gov
Examples of CNS depressants that may interact with this compound include alcohol, barbiturates, opiates, sedatives, and anesthetics. hpra.iemedcentral.comdrugs.comdrugs.comcentaurpharma.commayoclinic.orghres.canih.gov Other substances and medications that may increase sedation when combined with this compound include lurasidone, maprotiline, meclizine, meperidine, meprobamate, metaxalone, methocarbamol, lamotrigine, lasmiditan, lemborexant, levetiracetam, levocetirizine, chlorpheniramine, chlorpromazine, chlorzoxazone, clemastine, clobazam, clonazepam, clonidine (B47849), clorazepate, acetaminophen/phenyltoloxamine, acrivastine, alprazolam, amisulpride, amitriptyline, amobarbital, amoxapine, aripiprazole, asenapine, avapritinib, brexanolone, brexpiprazole, brivaracetam, brompheniramine, buprenorphine subdermal implant, butabarbital, butalbital, butorphanol, carbinoxamine, cariprazine, and carisoprodol. medscape.com Baclofen, benactyzine, benperidol, benzphetamine, benzyl (B1604629) alcohol, clemastine, clidinium, clobazam, clomipramine, clonazepam, cyclizine, cyclobenzaprine, and cyproheptadine (B85728) may also increase the CNS depressant activities when combined with this compound. drugbank.com
Interactions with Cardiovascular System Modulators (e.g., Beta-blockers, Antihypertensives, Cardiac Glycosides)
Alpha-agonists, including this compound, can potentially reduce pulse and blood pressure. hpra.iehres.ca Therefore, caution is advised when using this compound concomitantly with drugs that affect the cardiovascular system, such as beta-blockers (both ophthalmic and systemic), antihypertensives, and/or cardiac glycosides. hpra.ienih.govmedcentral.comdrugs.comdrugs.comcentaurpharma.comhres.ca
While this compound tartrate ophthalmic solution has shown minimal effect on patients' blood pressure in clinical studies, caution is still recommended in individuals with severe cardiovascular disease. nih.gov Coadministration with blood pressure lowering agents like amifostine (B1664874) may increase the risk and severity of hypotension. medscape.com this compound may increase the antihypertensive activities of various agents, including benazepril, bendroflumethiazide, bepridil, betaxolol, bethanidine, bisoprolol, bosentan, candesartan, clonidine, cyclopenthiazide, cyclothiazide, and irbesartan. medscape.comdrugbank.com The increased IOP-lowering effect of topical this compound and topical beta-adrenergic blocking agents may be used to therapeutic advantage in managing glaucoma or ocular hypertension. medcentral.com
Theoretical and Observed Interactions with Monoamine Oxidase Inhibitors (MAOIs)
This compound is generally contraindicated in patients receiving monoamine oxidase inhibitor (MAOI) therapy. tmda.go.tztga.gov.au MAOIs may theoretically interfere with the metabolism of circulating amines and this compound, potentially leading to an increased systemic side effect such as hypotension. hpra.iedrugs.comcentaurpharma.comnih.govpdr.net Despite theoretical concerns that coadministration with MAOIs might increase the risk of hypertension due to potentiation of alpha-1 stimulation, an interaction leading to hypertension has not been reported in the medical literature. drugs.com However, MAOIs may also theoretically interfere with this compound metabolism, potentially increasing systemic adverse effects like drowsiness, dizziness, lightheadedness, hypotension, and bradycardia. drugs.com Caution is advised in patients taking MAO inhibitors. hpra.iedrugs.comcentaurpharma.comnih.govpdr.net Examples of MAOIs mentioned in the context of this compound interaction include isocarboxazid, linezolid, phenelzine, procarbazine, rasagiline, and selegiline. medscape.compdr.net
Interactions with Tricyclic Antidepressants
Caution is advised when using this compound in patients taking tricyclic antidepressants (TCAs). hpra.iedrugs.comcentaurpharma.comhres.catga.gov.aunih.gov TCAs have been reported to blunt the hypotensive effect of systemic clonidine, a related alpha-agonist. hpra.iemedscape.comdrugs.comdrugs.comcentaurpharma.comnih.gov It is not known whether the concurrent use of TCAs with topical this compound can interfere with its IOP-lowering effect in humans. medscape.comdrugs.comcentaurpharma.comhres.canih.gov TCAs can affect the metabolism and uptake of circulating amines, which is the basis for the cautionary advice. hpra.iedrugs.comcentaurpharma.comhres.catga.gov.aunih.gov Examples of TCAs mentioned include amitriptyline, amoxapine, clomipramine, and maprotiline. medscape.comtga.gov.audrugbank.com
Identification of Research Gaps in Formal Drug Interaction Studies
Specific formal drug interaction studies with this compound ophthalmic solution and several classes of medications, particularly CNS depressants, have not been widely conducted. hpra.iedrugs.comdrugs.comcentaurpharma.comhres.canih.gov While the possibility of additive or potentiating effects with CNS depressants is considered based on this compound's known properties, dedicated studies to quantify these interactions are noted as not having been performed. hpra.iedrugs.comdrugs.comcentaurpharma.comhres.canih.gov Similarly, although theoretical interactions with MAOIs and the potential for TCAs to blunt hypotensive effects are recognized, the extent to which these interactions occur with topical ophthalmic this compound in humans and their impact on IOP lowering are not fully established through formal studies. medscape.comdrugs.comcentaurpharma.comhres.canih.gov Clinical trials for some this compound formulations have excluded subjects on certain medications like tricyclic antidepressants, cardiac glycosides, beta-blockers, or other antihypertensives, limiting formal evaluation of these interactions in those study populations. fda.gov There is a need for further research to fully characterize the clinical implications of these potential interactions. hres.ca
Novel Drug Delivery Systems and Formulation Research
Development of Sustained-Release Ophthalmic Systems
Sustained-release ophthalmic systems for brimonidine are designed to prolong the drug's residence time in the eye and provide a consistent therapeutic effect over an extended period. Various approaches are being explored to achieve this, including intravitreal implants, nanoparticle formulations, contact lens-based delivery, and electrospun nanofibrous scaffolds. nih.govresearchgate.netresearchgate.netmodernretina.commdpi.com
Intravitreal Implant Technologies (e.g., this compound Drug Delivery System)
Intravitreal implants represent a strategy for delivering this compound directly into the vitreous humor, allowing for sustained release and potentially targeting posterior segment eye diseases. The this compound Drug Delivery System (Brimo DDS), a biodegradable intravitreal implant, has been investigated for conditions such as geographic atrophy (GA) secondary to age-related macular degeneration. researchgate.netretina-specialist.comnih.govuobaghdad.edu.iq These implants, often composed of biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA), are designed to release this compound over several months. nih.govuobaghdad.edu.iq
A phase IIa clinical trial evaluated the safety and efficacy of Brimo DDS Generation 1 (132 µg and 264 µg this compound) in patients with GA. nih.gov Participants received treatment or a sham procedure and were followed for 24 months. In patients with baseline GA lesion area ≥ 6 mm², the lesion area and radius showed a significant decrease with Brimo DDS 132 µg and 264 µg compared to the sham group at 12 months. nih.gov A larger phase IIb study (BEACON) further evaluated a modified formulation, Brimo DDS (Generation 2) 400 µg, administered every 3 months. retina-specialist.comnih.gov This second-generation implant, formulated as the free base, dissolves more quickly to improve retinal exposure. retina-specialist.com Preclinical studies have indicated the potential of this compound intravitreal implants to slow GA growth, potentially through cyto/neuroprotective mechanisms by making retinal pigment epithelial cells and photoreceptors more resistant to injury. retina-specialist.comuobaghdad.edu.iq
Another type of implant studied is a this compound-loaded silicone rubber implant coated with polydimethylsiloxane (B3030410) (BRI@SR@PDMS) for conjunctival sac administration. In vitro release studies showed a sustained release over one month. oup.comresearchgate.net In vivo studies in rabbits demonstrated that the BRI@SR@PDMS implant effectively lowered IOP for 18 days, in contrast to conventional eye drops which maintained the effect for only 6 hours. oup.comresearchgate.net
Nanoparticle and Nanosuspension Formulations
Nanoparticle and nanosuspension formulations have been explored to enhance the ocular delivery and sustained release of this compound. These systems can improve drug penetration and retention on the ocular surface. arvojournals.orgnih.govijper.orgresearchgate.netresearchgate.netimpactfactor.org
Studies have investigated this compound-loaded bioadhesive nanoparticles made from materials like chitosan (B1678972) or alginate. arvojournals.org These nanoparticles, prepared by methods such as spontaneous emulsification solvent diffusion, have been characterized for particle size, zeta potential, morphology, and drug content. arvojournals.org Optimized formulations of this compound-loaded chitosan and alginate nanoparticles exhibited particle sizes around 115.67 ± 3.58 nm and 157.67 ± 5.53 nm, respectively, with high encapsulation efficiencies (74.34% ± 2.05% and 70.40% ± 2.77%). arvojournals.org In vitro release studies showed a sustained release profile without a significant burst effect. arvojournals.org When incorporated into eye drops, in situ gelling systems, and preformed gels, these nanoparticle formulations demonstrated a sustained release compared to conventional eye drops, which showed rapid release. arvojournals.org
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound-loaded Chitosan NPs | 115.67 ± 3.58 | +35.27 ± 3.39 | 74.34 ± 2.05 | 11.81 ± 0.67 |
| This compound-loaded Alginate NPs | 157.67 ± 5.53 | -37.8 ± 3.77 | 70.40 ± 2.77 | 13.14 ± 0.90 |
Data derived from a study on natural bioadhesive biodegradable nanoparticle-based topical ophthalmic formulations. arvojournals.org
Another approach involves this compound nanosuspensions. A novel once-a-day (OD) this compound ophthalmic nanosuspension (0.35%) has been investigated in preclinical studies using rabbits. researchgate.netarvojournals.org This nanosuspension, utilizing a drug/nano-resin complex technique, showed comparable IOP reduction to a marketed 0.15% this compound solution administered three times a day (TID). researchgate.netarvojournals.org The nanosuspension maintained IOP reduction greater than 2 mmHg after 24 hours of dosing, a sustained effect not observed with the reference solution. researchgate.net After multiple dosing, the 0.35% OD nanosuspension reduced IOP by 4-6 mmHg after 24 hours, similar to the 0.15% TID reference. researchgate.net
Nanovesicular formulations, such as niosomes, have also been explored for this compound delivery. nih.govtandfonline.com Niosomes are non-ionic surfactant vesicles that can provide sustained release and prevent drug metabolism on the ocular surface. nih.gov Studies have developed this compound tartrate nanovesicles dispersed in viscous carbopol solution for ocular delivery. nih.gov These vesicles exhibited a size range of 298.0–587.9 nm and achieved drug entrapment efficiencies as high as 32.27%. nih.gov In vitro release studies showed a biphasic pattern with an initial burst followed by gradual release over 8 hours. nih.gov
This compound-Soluplus nanomicelles have also been prepared and evaluated as an ophthalmic drug carrier. ijper.org These nanomicelles were shown to increase the intrinsic solubility of this compound in water. ijper.org
Contact Lens-Based Drug Delivery Platforms
Contact lenses are being investigated as a platform for sustained ocular drug delivery, including for this compound. tandfonline.comacs.orgresearchgate.netresearchgate.netsemanticscholar.orgnih.gov These lenses can absorb and release drugs over time, potentially improving bioavailability and reducing dosing frequency compared to eye drops. tandfonline.comresearchgate.netsemanticscholar.org
Researchers have studied the delivery of this compound tartrate by absorbing it into contact lenses from dilute solutions. tandfonline.com Studies have shown that contact lenses can release most of the absorbed drug within a relatively short period, and this approach has shown success in reducing IOP. tandfonline.com Molecularly imprinted soft contact lenses have demonstrated higher affinity for this compound and improved capacity for drug loading and sustained release compared to non-imprinted polymers. acs.org
Novel approaches combine contact lenses with nanoparticles to achieve more controlled release. This compound niosomes laden contact lenses have been developed, showing extended release up to 20 hours in vitro and providing similar IOP reduction to marketed niosome preparations in pharmacodynamic studies in rabbits. semanticscholar.org Another study designed this compound-loaded silica (B1680970) nanoparticles-laden silicone contact lenses (Bri-Si lenses). nih.gov These lenses aimed to provide controlled drug delivery without altering the optophysical properties of the lens. nih.gov The Bri-Si lenses demonstrated controlled this compound release for 144 hours in vitro and maintained high this compound concentration in rabbit tear fluid for 96 hours, outperforming conventional eye drop therapy. nih.gov A composite drug delivery system involving layered double hydroxide (B78521) (LDH) nanoparticles loaded with this compound dispersed in a thermogel was also incorporated into a special contact lens, showing sustained release for at least 7 days in vivo. researchgate.net
Electrospun Nanofibrous Scaffolds for Controlled Release
Electrospun nanofibrous scaffolds are being explored as ocular inserts for controlled release of this compound. researchgate.netresearchgate.netrsc.orgarvojournals.orgnih.gov These scaffolds offer advantages such as high surface-area-to-volume ratio, porosity, flexibility, and the ability to incorporate various biocompatible polymers. rsc.org
Studies have fabricated this compound tartrate (BMD)-loaded nanofibrous inserts using polymers like poly (D, L-lactide), polycaprolactone, cellulose (B213188) acetate, and Eudragit RL100® via electrospinning. rsc.orgarvojournals.org These nanofibers exhibited uniform morphology with mean diameters typically less than 300 nm. rsc.orgarvojournals.org In vitro release studies indicated a sustained-release profile of this compound from these inserts over several days. rsc.orgarvojournals.org For instance, a sustained release profile during 6 days was observed for certain formulations. rsc.orgarvojournals.org In vivo evaluations in caprine eyes demonstrated that optimized nanofibrous inserts were capable of maintaining IOP in a non-glaucomatous range for an extended duration of 6 days and were non-irritant. rsc.orgarvojournals.org The entrapment efficiency of this compound in these nanofibers was reported to be high, often exceeding 94%. rsc.orgarvojournals.org
Strategies for Enhanced Ocular Bioavailability and Minimized Systemic Exposure
Enhancing ocular bioavailability and minimizing systemic exposure are key goals in developing improved this compound formulations. nih.govarvojournals.orgnsf.govtandfonline.comresearchgate.netnih.govnih.gov The low bioavailability of conventional eye drops (typically 1-7%) is attributed to factors like tear turnover, nasolacrimal drainage, and corneal barriers. oup.comresearchgate.net
Novel formulations aim to increase the residence time of this compound on the ocular surface and improve its penetration into ocular tissues. researchgate.net Approaches include the use of bioadhesive polymers in nanoparticle formulations, which can increase precorneal retention time. arvojournals.org Nanosuspensions and nanomicelles can also improve solubility and penetration. ijper.orgresearchgate.netresearchgate.netimpactfactor.orgarvojournals.org
Strategies to minimize systemic exposure often involve localized delivery methods, such as intravitreal implants or contact lenses, which deliver the drug directly to the eye, bypassing significant systemic circulation. researchgate.netretina-specialist.comnih.govuobaghdad.edu.iqsemanticscholar.orgnih.gov Additionally, optimizing the formulation's pH can influence ocular bioavailability. For example, a newer formulation of this compound-Purite 0.1% has a higher pH compared to the original 0.2% formulation, which is intended to improve ocular bioavailability. nih.govtandfonline.com
Comparative pharmacokinetic studies have assessed systemic exposure following different routes of administration. One study compared the systemic exposure of this compound after topical application of this compound tartrate gel (used for rosacea) and ophthalmic solution. nih.gov The study found that the systemic exposure observed with the highest dose of this compound gel (0.5% once daily) was significantly lower than the systemic levels observed for the ophthalmic solution (0.2% three times a day). nih.gov This highlights how different formulations and routes of administration can impact systemic absorption.
Design of Formulations for Specialized Therapeutic Applications (e.g., Low-Dose for Ocular Redness)
Beyond its primary use in glaucoma and ocular hypertension, this compound has been formulated at lower concentrations for specialized applications, such as the reduction of ocular redness. nih.govarvojournals.org
A low-dose formulation of this compound tartrate ophthalmic solution 0.025% has been developed and approved for the treatment of ocular redness. nsf.govtandfonline.comnih.gov Clinical trials have evaluated the efficacy of this low-dose formulation in reducing ocular redness in adults. nsf.govtandfonline.comnih.gov Studies have shown that this compound tartrate 0.025% resulted in a significant reduction of ocular redness compared to vehicle as early as 1 minute after a single dose, with the effect lasting for up to 8 hours. Efficacy was also confirmed following repeated dosing, with no evidence of tachyphylaxis or rebound redness upon discontinuation. tandfonline.comnih.gov
An integrated analysis of four clinical trials further evaluated the efficacy and safety of low-dose this compound tartrate ophthalmic solution 0.025% for ocular redness. tandfonline.com Investigator-assessed ocular redness was significantly lower with this compound versus vehicle at all post-instillation time points on Day 1. tandfonline.com Subject-assessed ocular redness was also significantly lower. tandfonline.com
The development of a preservative-free formulation of this compound tartrate ophthalmic solution 0.025% (BTOS-PF) has also been reported, aiming to address potential ocular irritation associated with preservatives like benzalkonium chloride. nsf.gov A study evaluating BTOS-PF demonstrated statistical non-inferiority to the preserved low-dose formulation in reducing ocular redness at various time points post-instillation. nsf.gov
Advanced Research Methodologies and Techniques
In Vitro and In Vivo Receptor Pharmacological Profiling Assays
In vitro and in vivo receptor pharmacological profiling assays are crucial for characterizing the interaction of brimonidine with its target receptors and assessing its selectivity. This compound is known to be a highly selective alpha-2 adrenergic receptor agonist, demonstrating approximately 1000-fold greater selectivity for alpha-2 adrenoceptors compared to alpha-1 adrenoceptors. nih.govdrugbank.com This high selectivity contributes to a reduced risk of systemic side effects commonly associated with alpha-1 adrenergic activity, such as systemic hypotension, bradycardia, and sedation. nih.gov In vitro studies have confirmed this selectivity, specifically highlighting high selectivity for the α2A adrenergic receptors. nih.govresearchgate.net Negligible activity at the 5-HT2B receptor has also been observed in vitro with this compound, in contrast to other alpha-adrenergic agonists like oxymetazoline (B75379) which showed significant activity at this receptor. nih.govresearchgate.netnih.gov These profiling assays help to delineate the specific receptor subtypes through which this compound exerts its effects, both intended therapeutic actions and potential off-target interactions.
Pharmacokinetic and Pharmacodynamic Modeling Approaches
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling approaches are utilized to understand how this compound is absorbed, distributed, metabolized, and eliminated by the body (PK) and how it exerts its pharmacological effects (PD) over time. Translational PK/PD models have been developed to predict the intraocular pressure (IOP)-lowering effect of drugs like this compound in patients with glaucoma or ocular hypertension based on preclinical data. nih.gov
Studies involving intravitreal sustained-release this compound implants in monkeys have employed compartmental modeling to predict drug exposure in the human eye. researchgate.netarvojournals.orgresearchgate.net For instance, a linear, 3-compartment model assuming bidirectional distribution between aqueous humor and retina, and elimination from the aqueous humor, was used to model this compound concentrations in the human eye based on monkey data. researchgate.netresearchgate.net These models help to guide the selection of dose and frequency in clinical trials by predicting tissue exposure and duration of drug release. researchgate.netarvojournals.org
Data from these studies indicate that this compound distributes into ocular tissues in a specific order: retina ≥ vitreous > aqueous humor > plasma in both rabbits and monkeys, suggesting targeted drug delivery to the retina. arvojournals.org Model predictions based on non-clinical data from these studies have been used to inform dosing frequency in human clinical trials, suggesting that a 400 µg implant might deliver effective concentrations in the human macula for approximately 3 months. researchgate.netarvojournals.org
Functional Assays for Aqueous Humor Dynamics in Experimental Models
Functional assays are employed in experimental models to investigate the effects of this compound on aqueous humor dynamics, which is crucial for understanding its IOP-lowering mechanism. This compound is known to reduce intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow. nih.govmims.comnih.govtandfonline.comopenophthalmologyjournal.com
Studies using techniques such as fluorophotometry, tonography, and venomanometry in experimental models and clinical studies help to quantify aqueous humor flow, outflow facility, and episcleral venous pressure, respectively. researchgate.net These measurements, combined with mathematical calculations based on models like the expanded Goldmann equation, allow for the assessment of uveoscleral outflow. openophthalmologyjournal.comresearchgate.net
In a water loading-induced ocular hypertension rabbit model, this compound demonstrated stronger IOP-lowering effects compared to agents that primarily suppress aqueous humor production, suggesting its significant role in promoting aqueous humor outflow. tandfonline.com Gadolinium-enhanced MRI has also been used in experimental models of chronic glaucoma to measure aqueous humor dynamics and ocular tissue permeability upon altered IOP and during pharmacologic manipulations with agents like this compound. arvojournals.org These assays provide valuable insights into how this compound influences the complex processes regulating intraocular pressure.
Utilization of Animal Models for Glaucoma and Optic Nerve Injury Research
Animal models are indispensable tools in glaucoma and optic nerve injury research, allowing for the investigation of disease mechanisms and the evaluation of potential therapeutic agents like this compound. Various animal models are utilized, including those mimicking chronic ocular hypertension induced by laser cautery or microbeads, partial optic nerve crush, and retinal ischemia. tandfonline.comnih.govplos.orgresearchgate.netmedscape.orgarvojournals.orgmdpi.com
These models have been instrumental in demonstrating the neuroprotective effects of this compound. Preclinical studies in animal models of optic nerve injury, such as partial optic nerve crush and chronic ocular hypertension, have shown that this compound can protect retinal ganglion cells and their projections from damage and death, independently of its IOP-lowering effects. nih.govplos.orgresearchgate.net Studies in murine optic nerve crush models have shown that both topical and systemic administration of this compound can improve the survival of retinal ganglion cells. plos.org For instance, a combination of this compound eye drops and intraperitoneal injections significantly increased retinal ganglion cell density in a murine optic nerve crush model compared to eye drops or saline alone. plos.org
Animal models also help to understand the distribution and pharmacokinetics of this compound within the eye. Studies in rabbits and monkeys using intravitreal implants have shown targeted delivery of this compound to the retina, with sustained concentrations over several months. researchgate.netarvojournals.org While animal models provide valuable preclinical data, translating these findings to human clinical trials can be challenging due to inherent differences between species and disease pathophysiology. medscape.orgmdpi.com
Methodological Considerations in Clinical Trial Design
Clinical trial design for evaluating this compound involves careful methodological considerations to ensure robust and reliable results. These considerations include the design of randomized, double-masked, comparative trials and the execution of longitudinal observational studies. drugbank.comnih.govmims.comtandfonline.comarvojournals.orgnih.govnih.govarvojournals.org
Design of Randomized, Double-Masked, Comparative Clinical Trials
Randomized, double-masked, comparative clinical trials are considered the gold standard for evaluating the efficacy and safety of new treatments. drugbank.comtandfonline.comarvojournals.orgnih.govnih.govarvojournals.orgorpdl.org In the context of this compound, these trials have been used extensively to compare its IOP-lowering efficacy against other medications or placebo, both as monotherapy and in fixed combinations. nih.govnih.govarvojournals.orgorpdl.orgdovepress.com
For example, randomized, double-masked, parallel-group, multicenter trials have compared the IOP-lowering efficacy of this compound 0.2% with timolol (B1209231) maleate (B1232345) 0.5% in patients with glaucoma or ocular hypertension over extended periods. nih.gov Other trials have compared this compound with dorzolamide (B1670892) or evaluated fixed combinations of this compound with other agents like timolol or brinzolamide (B135381) against their individual components. nih.govarvojournals.orgorpdl.orgdovepress.com These studies typically involve a washout period for previous medications and measure primary efficacy variables such as mean intraocular pressure at various time points. nih.govarvojournals.orgorpdl.org The double-masked design helps to minimize bias by ensuring that neither the participants nor the researchers know which treatment is being administered. nih.govnih.govarvojournals.orgorpdl.org
Execution of Longitudinal Observational Studies
Longitudinal observational studies involve following cohorts of patients over time to observe outcomes related to this compound use in a real-world setting. drugbank.comnih.govviamedica.plnih.gov These studies can provide valuable information on the long-term effects of this compound, including its impact on disease progression and patient adherence. viamedica.plnih.gov
Application of Advanced Neuroimaging Modalities in Clinical Neuroprotection Assessment
Advanced neuroimaging modalities play a crucial role in assessing the potential neuroprotective effects of compounds like this compound in clinical and preclinical settings. These techniques provide objective measures of structural and functional changes in the visual pathway, particularly the retina and optic nerve, which are often affected in neurodegenerative conditions like glaucoma.
Research findings indicate that this compound, an alpha-2 adrenergic agonist, has demonstrated neuroprotective properties in various preclinical models of retinal and optic nerve injury, independent of its intraocular pressure (IOP)-lowering effects mdpi.comscielo.brmdpi.comresearchgate.netnih.gov. While clinical translation has faced challenges and results have been mixed, advanced imaging techniques contribute to understanding its impact on neural structures and function researchgate.netfrontiersin.orgresearchgate.netfrontiersin.org.
Optical Coherence Tomography (OCT) is a widely used imaging modality for assessing retinal nerve fiber layer (RNFL) thickness and ganglion cell complex integrity, key indicators of neuronal health in the retina. One clinical study compared the effects of this compound 0.2% and timolol 0.5% on RNFL thickness in patients with ocular hypertension over one year. Despite similar IOP reduction, the this compound group showed no significant change in RNFL thickness, while the timolol group exhibited a statistically significant decrease mdpi.comeyewiki.org. This finding suggests a potential IOP-independent effect of this compound on preserving retinal nerve fiber layer thickness mdpi.commdpi.com. Another study utilizing OCT in primary open-angle glaucoma (POAG) patients treated with a fixed combination including this compound found statistically insignificant changes in mean RNFL thickness compared to a control group treated with a dorzolamide/timolol combination ekb.eg.
Functional Magnetic Resonance Imaging (fMRI), specifically blood oxygenation level dependent (BOLD) imaging, has been used in preclinical studies to evaluate the functional recovery of the visual cortex following retinal ganglion cell (RGC) injury. In a rabbit model of RGC degeneration induced by NMDA, intravitreal administration of a this compound drug delivery system significantly recovered the depressed BOLD signal in the visual cortex, an effect that lasted for several months arvojournals.org. This suggests that this compound may contribute to the functional preservation of the visual pathway beyond the retina arvojournals.org.
While Positron Emission Tomography (PET) is a powerful tool for assessing metabolic activity and receptor binding in the brain, specific detailed research findings utilizing PET to assess the neuroprotective effects of this compound in clinical neuroprotection assessment were not prominently featured in the search results. However, the combination of brain imaging and ophthalmological measurements is considered potentially valuable for early diagnosis and guiding interventions in neurodegenerative eye diseases like glaucoma researchgate.net.
Detailed research findings regarding the assessment of this compound's neuroprotective effects using advanced neuroimaging modalities are summarized in the table below, highlighting findings primarily from OCT and fMRI studies in relevant contexts.
Table 1: Summary of Neuroimaging Findings in this compound Neuroprotection Assessment
| Imaging Modality | Study Type | Model/Patient Group | Key Finding Related to this compound | Citation |
| OCT | Clinical Study | Ocular Hypertensive Patients (1 year) | No significant change in RNFL thickness vs. significant decrease with timolol, despite similar IOP. | mdpi.comeyewiki.org |
| OCT | Clinical Trial | POAG Patients (fixed combination with this compound) | Insignificant changes in mean RNFL thickness compared to control group. | ekb.eg |
| fMRI (BOLD) | Preclinical Study | Rabbit model of NMDA-induced RGC injury | Significant recovery of visual cortex BOLD signal following intravitreal this compound DDS. | arvojournals.org |
Emerging Therapeutic Applications and Future Research Directions
Investigation in Age-Related Macular Degeneration (AMD)
Brimonidine has garnered interest for its potential role in treating Age-Related Macular Degeneration (AMD), particularly the dry form characterized by geographic atrophy (GA). retinalphysician.comretina-specialist.commdpi.com The rationale for investigating this compound in AMD stems from its observed cytoprotective and neuroprotective effects in retinal cells and animal models of retinal damage. retinalphysician.comretina-specialist.comresearchgate.net Studies have shown that this compound can reduce the toxic effects of harmful substances on retinal pigment epithelium (RPE) cells and human retinal Muller cells. retinalphysician.com It has also been shown to protect photoreceptors from blue light-induced damage in animal models. retinalphysician.com
A significant area of research involves sustained-release this compound drug delivery systems (DDS), such as intravitreal implants. retinalphysician.comretina-specialist.commdpi.com A phase IIa clinical trial evaluated the safety and efficacy of a first-generation Brimo DDS (132 µg and 264 µg) in patients with GA secondary to AMD. mdpi.comnih.gov This study reported that mean GA area growth at Month 12 was smaller in the this compound groups compared to the sham group. nih.gov Specifically, in patients with baseline lesion area ≥6 mm², GA lesion area growth was reduced with both 132 µg and 264 µg doses at Month 12 compared to sham. nih.gov A larger phase IIb study (BEACON) evaluated a second-generation Brimo DDS (400 µg) administered every 3 months. retinalphysician.commdpi.com This study showed a 7% reduction in GA area growth from baseline at month 24 and a statistically significant 11% reduction at month 30. retinalphysician.com The effects on GA lesion growth were more apparent in patients with larger lesions at baseline. retinalphysician.com
Phase IIa Brimo DDS Study Results (Month 12 GA Area Growth)
| Treatment Group | Mean GA Area Growth (mm²) |
| Brimo DDS 132 µg | 1.78 |
| Brimo DDS 264 µg | 1.59 |
| Sham Procedure | 2.19 |
Data Source: nih.gov
Phase IIb BEACON Study Results (GA Area Growth Reduction)
| Timepoint | GA Area Growth Reduction (%) (vs. Baseline) | Statistical Significance (vs. Sham) |
| Month 24 | 7 | Not specified in snippet |
| Month 30 | 11 | Statistically significant |
Data Source: retinalphysician.com
These findings suggest that sustained delivery of this compound may slow the progression of GA in some patients, particularly those with larger lesions. retinalphysician.comnih.gov
Potential Role in Retinitis Pigmentosa and Diabetic Retinopathy
This compound's neuroprotective properties have also led to investigations into its potential therapeutic benefits for other retinal degenerative diseases, including Retinitis Pigmentosa (RP) and Diabetic Retinopathy (DR). retinalphysician.comnih.govfirstwordpharma.comresearchgate.netnih.gov
In Retinitis Pigmentosa, a group of inherited retinal dystrophies characterized by progressive photoreceptor degeneration, this compound has been explored for its potential to slow disease progression. nih.govnih.gov A pilot study assessing the neuroprotective effect of topical this compound tartrate 0.2% in patients with retinal dystrophies, including RP, showed a trend toward a lesser degree of visual field loss in the treated eyes compared to control eyes. nih.gov There was also a delay in the time required to reach a 25% visual field loss in the treated eyes, particularly in a subgroup of patients with RP and larger visual fields at baseline. nih.gov While this pilot study suggested a potential benefit, it highlighted the need for larger studies with longer follow-up periods to confirm these findings. nih.gov
For Diabetic Retinopathy, a microvascular complication of diabetes that can lead to retinal ischemia and hypoxia, this compound's ability to improve microcirculation and reduce ischemia has been investigated. researchgate.net Neurodegeneration is recognized as playing a critical role in DR pathogenesis. iiarjournals.orgnih.gov Experimental studies in diabetic rats have shown that topical this compound treatment reduced apoptosis of retinal ganglion cells and attenuated glial activation. iiarjournals.orgnih.gov It also modulated key molecular pathways, increasing anti-apoptotic proteins (BCL2 and BCL-xl) and reducing pro-apoptotic molecules (phospho-p38MAPK and BAX). iiarjournals.orgnih.gov A clinical trial involving patients with type 2 diabetes and early stages of DR with signs of neurodysfunction assessed the effects of topical this compound. firstwordpharma.comdiabetesjournals.org In the subset of patients with pre-existing retinal neurodysfunction, the study found that topical this compound appeared useful in preventing the worsening of this neurodysfunction. diabetesjournals.org Another pilot study in diabetic patients with clinically significant macular edema (CSME) and ischemic changes suggested that topical this compound might have a role in treating the ischemic macula, as the foveal avascular zone (FAZ) area and radius were significantly less in the treated group compared to controls. researchgate.net However, the study noted that a larger sample size and longer follow-up are needed. researchgate.net
Exploration of Repurposed Antimicrobial Activities
Beyond its ophthalmic applications, this compound's potential for repurposed antimicrobial activities is being explored, particularly in the context of rising antibiotic resistance. nih.govrsc.org Research has investigated the antimicrobial activity of this compound tartrate, including when incorporated into novel drug delivery systems like electrospun nanofibers. nih.govrsc.org Studies have shown that this compound tartrate, particularly in nanofibrous scaffolds, exhibits good antimicrobial activities against several investigated human pathogens, including multidrug-resistant Gram-positive and Gram-negative bacteria. nih.govrsc.org This suggests a potential for this compound to be used in combating various microbial infections, presenting an avenue for drug repurposing. nih.govrsc.org
Addressing Unmet Medical Needs and Defining Future Research Priorities
This compound is being investigated to address several unmet medical needs in ophthalmology and potentially other fields. mdpi.comahdbonline.comfrontiersin.orgnih.govnih.gov In dry AMD, for instance, there is currently no approved therapy that significantly impacts disease progression, making effective strategies an unmet medical need. mdpi.com The neuroprotective potential of this compound is particularly relevant in addressing the progressive loss of retinal ganglion cells, which is a major unmet medical need in conditions like glaucoma and other optic neuropathies. researchgate.netfrontiersin.org
Future research priorities for this compound include further investigation into its neuroprotective mechanisms and clinical efficacy in retinal degenerative diseases like AMD, RP, and DR. retinalphysician.comnih.govnih.govfirstwordpharma.comresearchgate.netnih.goviiarjournals.orgnih.govdiabetesjournals.org Larger, long-term clinical trials are needed to confirm the promising results observed in pilot and phase II studies and to determine the optimal delivery methods and patient populations who would benefit most. retinalphysician.comnih.govresearchgate.netnih.gov Research into this compound's antimicrobial properties is also an emerging area, requiring further studies to fully understand its spectrum of activity and potential clinical applications. nih.govrsc.org Defining future research priorities involves identifying specific patient subgroups who may respond best to this compound therapy and exploring its potential in combination with other therapeutic modalities. diabetesjournals.orgnih.gov
Integration with Gene Therapy and Other Advanced Ophthalmic Modalities
The potential for integrating this compound therapy with advanced ophthalmic modalities, such as gene therapy, represents a future research direction. While gene therapy for glaucoma and other retinal diseases is still in relatively early stages of research, particularly in human clinical trials, it holds promise for delivering therapeutic genes to ocular cells to provide neuroprotection or improve cellular function. mdpi.comnih.gov Given this compound's neuroprotective effects, future research could explore synergistic approaches combining this compound with gene therapies aimed at preserving retinal ganglion cells or addressing underlying genetic defects in retinal dystrophies. researchgate.netnih.gov
Furthermore, this compound could be integrated with other advanced drug delivery systems beyond the current sustained-release implants. Research into novel formulations, such as ion-activated in situ gels or nanoparticles, aims to improve ocular bioavailability and prolong drug retention time, which could enhance this compound's therapeutic effects in various ophthalmic conditions. mdpi.comresearchgate.netingentaconnect.comeurekaselect.com These advanced modalities could potentially optimize the delivery of this compound to target tissues, improving efficacy and potentially reducing the frequency of administration.
Development of Personalized Medicine Approaches for this compound Therapy
The development of personalized medicine approaches for this compound therapy is another important future direction. Individual differences in patient response to ophthalmic medications can be significant, influenced by factors such as age and potentially genetic variations. nih.gov Studies have indicated that factors like age can influence the intraocular penetration of this compound. nih.gov
Future research should focus on identifying biomarkers or genetic factors that predict a patient's response to this compound, including its IOP-lowering and neuroprotective effects. Understanding how individual patient characteristics influence the pharmacokinetics and pharmacodynamics of this compound could allow for tailored treatment regimens, optimizing efficacy and minimizing potential variability in response. nih.gov Personalized medicine approaches could involve adjusting the dose, frequency, or delivery method of this compound based on a patient's specific genetic profile, disease characteristics, and other relevant factors, ultimately leading to more effective and targeted therapies.
Q & A
Q. What are the primary mechanisms by which Brimonidine lowers intraocular pressure (IOP) in humans?
this compound reduces IOP via dual mechanisms: suppression of aqueous humor production and enhancement of uveoscleral outflow. A randomized, double-masked study in ocular hypertension patients demonstrated a 20% reduction in aqueous flow and increased uveoscleral outflow after topical administration . Fluorophotometric measurements and tonographic assessments are recommended for quantifying these effects in experimental models.
Q. How is this compound metabolized and eliminated in systemic circulation?
this compound undergoes extensive hepatic metabolism, with urinary excretion as the primary elimination route. Pharmacokinetic studies in humans show a systemic half-life of ~2.1 hours, peak plasma concentrations (Cmax) of 73 ± 19 pg/mL, and AUC 0-inf of 375 ± 89 pg·hr/mL after ocular administration . For metabolic profiling, use human liver microsomes or liver slices to replicate in vivo conditions .
Q. What methodologies are recommended for quantifying this compound in ophthalmic formulations?
High-performance liquid chromatography (HPLC) with UV detection is validated for quantifying this compound and Brinzolamide in combined formulations. Parameters include a linear range of 3 µg/mL for this compound, percentage purity (99.98–100.16%), and relative standard deviation (RSD) <2% for precision . Include internal standards and replicate analyses to minimize variability.
Advanced Research Questions
Q. How can conflicting data on this compound’s neuroprotective effects be reconciled in preclinical vs. clinical studies?
Preclinical models (e.g., retinal ischemia, optic nerve crush) show neuroprotection at concentrations as low as 2 nM, with up to 200 nM detected in vitreous humor . However, clinical trials in glaucoma patients focus on IOP reduction without neuroprotection endpoints. To resolve this, design translational studies incorporating biomarkers like retinal ganglion cell (RGC) counts or apoptotic markers (e.g., Bcl-2/Bax ratios) in human trials .
Q. What experimental designs address contralateral effects observed in this compound studies?
Contralateral IOP reduction (1.2 ± 0.6 mm Hg) and aqueous flow decreases (12%) in untreated eyes suggest systemic absorption or neural cross-talk . Use bilateral sham-treated controls and measure plasma concentrations to distinguish local vs. systemic effects. For unilateral studies, apply pharmacokinetic modeling to account for drug redistribution.
Q. How do variations in this compound’s pharmacokinetics impact efficacy across demographic subgroups?
Existing PK data are primarily from Caucasian populations, with no conclusive studies on race or gender differences . To address this, conduct population pharmacokinetic (PopPK) analyses stratified by ethnicity, hepatic function, and age. Include sparse sampling in clinical trials to build robust PK/PD models.
Methodological Guidance
Q. What assays are optimal for evaluating this compound’s anti-apoptotic effects in retinal cells?
In rat optic nerve crush models, retinal ganglion cell (RGC) survival is quantified via hematoxylin-eosin (H&E) staining and transmission electron microscopy (TEM) for ultrastructural analysis. Apoptotic pathways are assessed using Western blotting for Bcl-2/Bax expression . For in vitro studies, use glutamate-induced cytotoxicity assays in cultured RGCs .
Q. How should researchers design double-masked trials to evaluate this compound’s long-term safety?
In rosacea trials, a 28-day regimen with four daily doses demonstrated safety via plasma monitoring (below detection limits), rebound redness assessments, and adverse event tracking (e.g., conjunctival hyperemia in 2.6% of cases) . Include washout periods and crossover designs to mitigate tachyphylaxis risks.
Q. What strategies improve reproducibility in this compound dose-response studies?
Standardize animal models (e.g., SD rats with 78g reverse forceps for optic nerve injury) and pre-treatment protocols (e.g., 2 hours before surgery) . Report detailed methodologies in supplementary materials, including compound purity, dosing intervals, and environmental controls .
Data Contradictions and Gaps
Q. Why do some studies report detectable neuroprotection while others show no clinical benefit?
Discrepancies arise from differences in endpoint selection (IOP vs. RGC survival) and model systems (acute injury vs. chronic neurodegeneration). For clinical relevance, integrate optical coherence tomography (OCT) or visual field testing alongside IOP measurements in longitudinal studies .
Q. How can researchers reconcile low systemic exposure (<LLOD) in some trials with potential central effects?
Pharmacokinetic studies in rosacea patients found this compound plasma levels below the lower limit of detection (LLOD), suggesting minimal systemic absorption . However, contralateral effects imply alternative pathways. Investigate cerebrospinal fluid (CSF) sampling or α2-adrenergic receptor imaging to assess central nervous system (CNS) penetration.
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
